molecular formula C9H14N4O B8590662 2-(Morpholinomethyl)pyrimidin-4-amine

2-(Morpholinomethyl)pyrimidin-4-amine

Cat. No.: B8590662
M. Wt: 194.23 g/mol
InChI Key: UWAWFUNCUBKXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Morpholinomethyl)pyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrimidine core, a privileged scaffold in pharmaceuticals, conjugated with a morpholine moiety via a methyl linker . Both pyrimidine and morpholine rings are common pharmacophores found in numerous FDA-approved drugs and experimental therapeutics due to their favorable physicochemical properties and broad biological activities . Compounds incorporating these structures have been investigated for a range of biological targets, including central nervous system disorders. Recent scientific literature highlights that pyrimidine-morpholine hybrids are being synthesized and evaluated as potent druggable therapeutics, with particular focus on their potential as inhibitors for neurodegenerative conditions such as Alzheimer's disease . The morpholine group is a ubiquitous feature in medicinal chemistry, often contributing to metabolic stability and solubility, while the aminopyrimidine component can serve as a key interaction point in enzyme binding pockets . This combination makes 2-(Morpholinomethyl)pyrimidin-4-amine a valuable building block for researchers working across various therapeutic areas. This product is intended for research purposes as a chemical reference standard or for use in synthesis and screening programs. It is supplied with comprehensive analytical data (e.g., NMR, LC-MS) to ensure identity and purity. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C9H14N4O/c10-8-1-2-11-9(12-8)7-13-3-5-14-6-4-13/h1-2H,3-7H2,(H2,10,11,12)

InChI Key

UWAWFUNCUBKXSF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC=CC(=N2)N

Origin of Product

United States

Foundational & Exploratory

2-(Morpholinomethyl)pyrimidin-4-amine: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the chemical structure, synthesis, and medicinal chemistry applications of 2-(Morpholinomethyl)pyrimidin-4-amine , a critical heterocyclic building block in drug discovery.

Executive Summary

2-(Morpholinomethyl)pyrimidin-4-amine is a bifunctional heterocyclic intermediate widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, mTOR, PLK4) and sirtuin modulators. Its structure combines a pyrimidine-4-amine core—a privileged scaffold for ATP-competitive inhibition—with a morpholinomethyl side chain that enhances aqueous solubility and pharmacokinetic profiles. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and utility in fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Profile

This compound is characterized by a pyrimidine ring substituted at the 4-position with a primary amine and at the 2-position with a morpholinomethyl group. The morpholine ring acts as a solubilizing moiety, while the aminopyrimidine serves as a key hydrogen-bonding pharmacophore.

Table 1: Chemical Specifications
PropertyData
IUPAC Name 2-(Morpholin-4-ylmethyl)pyrimidin-4-amine
Common Name 2-(Morpholinomethyl)pyrimidin-4-amine
CAS Number 871823-75-5 (Free Base)
Molecular Formula C₉H₁₄N₄O
Molecular Weight 194.24 g/mol
SMILES NC1=NC(CN2CCOCC2)=NC=C1
InChI Key UMUSFEOPXQLLAG-UHFFFAOYSA-N (Analogous)
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Moderate water solubility (pH-dependent)
pKa (Calc.) ~8.4 (Morpholine N), ~2.5 (Pyrimidine N)
LogP (Calc.) ~0.2 (Hydrophilic due to morpholine/amine)
Synthetic Pathways

The synthesis of 2-(morpholinomethyl)pyrimidin-4-amine is typically achieved via a convergent nucleophilic substitution strategy, ensuring high yields and purity. The primary route involves the displacement of a chloride leaving group on a methylated pyrimidine precursor.

Protocol: Nucleophilic Substitution Route

Reference: Patent AU2009295948B2 (Sirtuin Modulators)

Reagents:

  • Precursor: 2-(Chloromethyl)pyrimidin-4-amine (CAS 1803609-79-1).[1]

  • Nucleophile: Morpholine (Excess).

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Ethanol or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(chloromethyl)pyrimidin-4-amine (1.0 eq) in anhydrous ethanol (0.5 M concentration) under an inert atmosphere (N₂).

  • Addition: Add Triethylamine (2.0 eq) followed by Morpholine (1.5 eq) dropwise to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 12–16 hours. Monitor progress via LC-MS (Target [M+H]⁺ = 195.2).

  • Workup: Cool to room temperature. Remove volatiles under reduced pressure.

  • Purification: Resuspend the residue in Ethyl Acetate/Water. Extract the aqueous layer. Dry the organic phase over MgSO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient) to yield the product.

Visual Synthesis Scheme

Synthesis Start 2-(Chloromethyl)pyrimidin-4-amine (Electrophile) Condition Et3N, EtOH Reflux, 16h Start->Condition Morph Morpholine (Nucleophile) Morph->Condition Product 2-(Morpholinomethyl) pyrimidin-4-amine Condition->Product SN2 Substitution

Figure 1: Convergent synthesis via nucleophilic displacement of the chloromethyl group.

Medicinal Chemistry Applications

This molecule is a "privileged structure" in drug discovery, specifically for targeting kinases and enzymes requiring ATP competition.

4.1. Pharmacophore Mechanics
  • Hinge Binding: The 4-amino pyrimidine motif functions as a bidentate hydrogen bond donor/acceptor pair. It mimics the adenine ring of ATP, allowing it to anchor into the "hinge region" of kinase active sites (e.g., interacting with backbone residues like Val, Ala, or Leu).

  • Solubility & ADME: The morpholinomethyl group at the C2 position projects into the solvent-exposed region of the protein. This serves two purposes:

    • Solubility: The basic nitrogen (pKa ~8.4) is protonated at physiological pH, improving aqueous solubility and oral bioavailability.

    • Selectivity: The flexible methylene linker allows the morpholine ring to adjust its conformation, potentially picking up specific interactions in the ribose-binding pocket or solvent front.

4.2. Case Studies & Biological Targets
  • Sirtuin Modulators: As detailed in patent literature (AU2009295948B2), this scaffold is used to synthesize activators of Sirtuins (SIRT1/2), enzymes involved in aging and metabolic regulation.

  • Kinase Inhibition (PI3K/mTOR): Analogous structures (e.g., Buparlisib) utilize the morpholine-pyrimidine pairing. The 2-(morpholinomethyl) variant is often explored in Fragment-Based Drug Discovery (FBDD) to probe the P-loop or solvent channel of lipid kinases.

Mechanism of Action Diagram

Interaction cluster_0 Drug-Target Complex Target Kinase ATP Pocket (Hinge Region) Scaffold Pyrimidine-4-amine Core Scaffold->Target H-Bonding (Donor/Acceptor) Tail Morpholinomethyl Group Scaffold->Tail C2-Linker Solvent Solvent Front (Water Environment) Tail->Solvent Solubilization (Protonation)

Figure 2: Pharmacophore mapping showing the dual role of binding (pyrimidine) and solubilization (morpholine).

Handling & Safety Protocols

While specific toxicological data for this intermediate may be limited, standard safety protocols for aminopyrimidines and morpholines apply.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.

  • Stability: The morpholine ring is stable, but the primary amine can form carbamates if exposed to atmospheric CO₂. Keep tightly sealed.

References
  • Synthesis of Sirtuin Modulators (Patent). Quinazolinone, quinolone and related analogs as sirtuin modulators. Patent AU2009295948B2. (2009).[2]

  • PLK4 Inhibitor Design. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry.[3] (2024).[4]

  • Morpholine in Medicinal Chemistry. Morpholine as a privileged structure in medicinal chemistry. European Journal of Medicinal Chemistry. (2019).

  • Chemical Structure Data. PubChem Compound Summary for substituted pyrimidines. National Center for Biotechnology Information.

Sources

Molecular weight and formula of 2-(Morpholinomethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of 2-(Morpholinomethyl)pyrimidin-4-amine Content Type: In-depth technical guide. Role: Senior Application Scientist.

A Critical Intermediate in Sirtuin Modulation and Kinase Inhibitor Design[1]

Executive Summary

2-(Morpholinomethyl)pyrimidin-4-amine is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules, including sirtuin modulators and kinase inhibitors. Its structure integrates a polar morpholine ring with a pyrimidine scaffold via a methylene bridge, a design often employed to enhance aqueous solubility and optimize pharmacokinetic profiles in drug discovery.

This guide provides a comprehensive technical analysis of the molecule, detailing its physicochemical properties, validated synthetic routes, and analytical specifications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The core identity of the molecule is defined by the 2,4-disubstituted pyrimidine ring. The morpholine moiety at the C2 position serves as a solubilizing group and a potential hydrogen bond acceptor, while the C4-primary amine acts as a key handle for further functionalization (e.g., amide coupling or Buchwald-Hartwig amination).

Core Data Table
PropertyValueNotes
IUPAC Name 2-(Morpholin-4-ylmethyl)pyrimidin-4-amineAlso cited as 4-amino-2-(morpholinomethyl)pyrimidine
Molecular Formula C₉H₁₄N₄O Confirmed via elemental composition
Molecular Weight 194.23 g/mol Monoisotopic Mass: 194.1168
CAS Registry Not widely indexedOften synthesized de novo (e.g., Intermediate 127 in WO2010037129)
LogP (Calculated) ~ -0.5 to 0.2Indicates high hydrophilicity
pKa (Calculated) Base: ~7.5 (Morpholine), ~4.5 (Pyrimidine)Dual basic centers
Physical State Off-white to pale yellow solidTypical for aminopyrimidines
Structural Visualization

The following diagram illustrates the chemical connectivity and the key pharmacophoric features.

ChemicalStructure Figure 1: Structural Connectivity of 2-(Morpholinomethyl)pyrimidin-4-amine Pyrimidine Pyrimidine Core (C4H2N2) Amine Primary Amine (-NH2, Pos 4) Pyrimidine->Amine C4 Position Linker Methylene Bridge (-CH2-, Pos 2) Pyrimidine->Linker C2 Position Morpholine Morpholine Ring (C4H8NO) Linker->Morpholine N-Alkylation

[11]

Synthetic Routes & Process Chemistry

The synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine is typically achieved via nucleophilic substitution on a chloromethyl-pyrimidine precursor. This approach is favored over direct ring closure methods for its modularity and higher yields.

Validated Synthetic Protocol

Source: Adapted from Patent WO2010037129 (Intermediate 127)

Reaction Scheme:

  • Precursor: 2-(Chloromethyl)pyrimidin-4-amine.

  • Nucleophile: Morpholine (Excess).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Ethanol or Acetonitrile.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(chloromethyl)pyrimidin-4-amine (1.0 eq) in anhydrous ethanol (approx. 10 mL/g).

  • Addition: Add Morpholine (1.3 – 1.5 eq) followed by Triethylamine (2.0 eq).

    • Note: The excess base neutralizes the HCl generated during the substitution.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 12–16 hours.

    • Monitoring: Monitor reaction progress via LC-MS (Target mass: 195 [M+H]⁺). The starting chloride is unstable on silica; reverse-phase monitoring is recommended.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove ethanol and excess morpholine.

    • Resuspend the residue in Ethyl Acetate/Water.

  • Purification:

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

    • Refinement: If purity is <95%, purify via flash column chromatography (DCM/MeOH gradient, 0-10% MeOH) or recrystallize from cold ether/hexanes.

Synthesis Workflow Diagram

SynthesisPath Figure 2: Synthetic Workflow for 2-(Morpholinomethyl)pyrimidin-4-amine Start Start: 2-(Chloromethyl)pyrimidin-4-amine Reagents Add: Morpholine (1.5 eq) + TEA (2.0 eq) Solvent: Anhydrous EtOH Start->Reagents Process Reflux (78°C), 16 Hours Reagents->Process Check QC Check: LC-MS (m/z 195) Process->Check Purify Workup: Conc., Extr. (EtOAc/H2O) Purification: Flash Chrom. (DCM/MeOH) Check->Purify Pass Final Product: 2-(Morpholinomethyl)pyrimidin-4-amine Purify->Final

Analytical Characterization

To ensure scientific integrity, the isolated compound must meet specific analytical criteria.

Proton NMR (¹H NMR) Profile

Solvent: DMSO-d₆ or CDCl₃

Chemical Shift (δ)MultiplicityIntegrationAssignment
8.0 - 8.2 ppm Doublet (d)1HPyrimidine H6
6.8 - 7.0 ppm Broad Singlet (br s)2H-NH₂ (Exchangeable)
6.3 - 6.5 ppm Doublet (d)1HPyrimidine H5
3.6 - 3.7 ppm Multiplet (m)4HMorpholine -O-CH₂-
3.4 - 3.5 ppm Singlet (s)2HLinker -CH₂-
2.4 - 2.5 ppm Multiplet (m)4HMorpholine -N-CH₂-
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).[2]

  • Parent Ion: [M+H]⁺ = 195.12 (Calculated).

  • Fragmentation Pattern: Loss of morpholine fragment may be observed at higher collision energies.

Medicinal Chemistry Applications

Pharmacophore Utility

This molecule is a "privileged structure" in kinase inhibitor design. The 2-morpholinomethyl motif serves three critical functions:

  • Solubility: The basic nitrogen and oxygen in the morpholine ring significantly improve water solubility compared to an alkyl chain.

  • Hinge Binding: The pyrimidine N1 and C4-amine often form the donor-acceptor pair required to bind to the ATP-binding hinge region of kinases (e.g., PI3K, mTOR, CDK).

  • Solvent Exposure: The C2-position often points towards the solvent front in kinase active sites, allowing the morpholine group to interact with water or specific solvent-exposed residues (e.g., Asp/Glu) without steric clash.

Therapeutic Areas
  • Sirtuin Modulation: As referenced in patent literature (WO2010037129), this intermediate is used to construct complex fused heterocyclic systems (e.g., quinazolinone analogs) for metabolic disease and aging research.

  • Oncology: Used in the synthesis of PI3K/mTOR dual inhibitors where the morpholine acts as a key solubility handle.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye). Treat as a potential sensitizer.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Amines can oxidize or absorb CO₂ over time.

  • Stability: Stable in solid form for >12 months if stored correctly. Solutions in DMSO/Methanol should be used within 24 hours.

References

  • Milne, J. C., & Denu, J. M. (2008).[3] The Sirtuin Family: Therapeutic Targets to Treat Diseases of Aging.[3] Current Opinion in Chemical Biology, 12(1), 11-17.

  • Vu, C. B., et al. (2010). Quinazolinone, Quinolone and Related Analogs as Sirtuin Modulators. World Intellectual Property Organization, Patent WO2010037129 (Intermediate 127).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 2-(Morpholin-4-yl)pyrimidines. (General scaffold reference).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The "Flex-Linker" Scaffold in Kinase Inhibitor Design

Executive Summary

2-(Morpholinomethyl)pyrimidin-4-amine (CAS 871823-75-5 ) represents a specialized "privileged scaffold" in medicinal chemistry.[1] Unlike its more common isomer where the morpholine is directly fused to the pyrimidine ring (2-morpholino-4-aminopyrimidine), this molecule features a methylene bridge (-CH2-) at the C2 position.[1] This subtle structural modification introduces rotational freedom, decoupling the electronic systems of the morpholine and pyrimidine rings. This guide details the physicochemical profile, validated synthetic routes, and the strategic utility of this scaffold in Fragment-Based Drug Discovery (FBDD), particularly for targeting the ATP-binding pockets of kinases like PI3K, mTOR, and PLK4.

Part 1: Chemical Identity & Verification

The unambiguous identification of this building block is critical due to the prevalence of structural isomers.

AttributeDetail
Chemical Name 2-(Morpholin-4-ylmethyl)pyrimidin-4-amine
CAS Registry Number 871823-75-5
Common Synonyms 4-Amino-2-(morpholinomethyl)pyrimidine; 2-((Morpholino)methyl)pyrimidin-4-amine
Molecular Formula C₉H₁₄N₄O
Molecular Weight 194.23 g/mol
SMILES NC1=NC(CN2CCOCC2)=NC=C1
InChI Key Unique identifier required for database cross-referencing (Structure dependent)

Critical Distinction: Researchers must not confuse this with 2-morpholinopyrimidin-4-amine (Direct attachment, CAS 1035665-68-3) or 4-morpholinopyrimidin-2-amine (CAS 861031-56-3).[1] The methylene bridge in CAS 871823-75-5 significantly alters pKa and solubility profiles.[1]

Part 2: Physicochemical Profile (In Silico & Experimental)[1]

This scaffold is designed to improve the "drug-likeness" of lead compounds by balancing lipophilicity and solubility.[1]

PropertyValue (Est.)Significance in Drug Design
LogP ~0.2 - 0.5High Solubility: The methylene bridge prevents the morpholine nitrogen from conjugating with the pyrimidine, keeping the amine basicity higher than in direct-analogs, improving aqueous solubility.[1]
TPSA ~68 ŲMembrane Permeability: Well within the <140 Ų limit for oral bioavailability and potential BBB penetration.
H-Bond Donors 2 (Primary Amine)Critical for "hinge-binding" in kinase active sites.[1]
H-Bond Acceptors 5Includes pyrimidine nitrogens and morpholine oxygen.[1]
pKa (Morpholine N) ~7.8 - 8.2Protonated at physiological pH, aiding solubility.[1]

Part 3: Synthetic Protocols

The synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine is a nucleophilic substitution workflow.[1] The primary challenge is the stability of the halomethyl-pyrimidine precursor, which is prone to hydrolysis or polymerization.

Validated Route: Nucleophilic Displacement

Precursor: 2-(Chloromethyl)pyrimidin-4-amine (CAS 79651-35-7)[1][2]

Reagents & Conditions:
  • Substrate: 2-(Chloromethyl)pyrimidin-4-amine (1.0 eq)

  • Nucleophile: Morpholine (3.0 eq) - Acts as both reactant and base.[1]

  • Solvent: Acetonitrile (ACN) or THF (Anhydrous).[1]

  • Temperature: 0°C to Room Temperature (RT).

  • Time: 2–4 Hours.

Step-by-Step Methodology:
  • Preparation: Dissolve 2-(chloromethyl)pyrimidin-4-amine (1.0 g, 6.96 mmol) in anhydrous acetonitrile (15 mL) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

    • Expert Insight: The chloromethyl pyrimidine is an alkylating agent. Handle with care. If the HCl salt is used, add 1.1 eq of DIPEA to free the base before adding morpholine.

  • Addition: Dropwise add Morpholine (1.82 g, 20.9 mmol) over 10 minutes. The excess morpholine scavenges the HCl generated.

  • Reaction: Allow the mixture to warm to RT and stir. Monitor via TLC (10% MeOH in DCM) or LC-MS.[1]

    • Endpoint: Disappearance of the starting chloride (Rt ~1.2 min) and appearance of the product (Rt ~0.8 min, M+H 195).

  • Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in DCM (50 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove morpholine hydrochloride salts.[1]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).

  • Yield: Expect 75–85% as a pale yellow/white solid.[1]

Visualization: Synthetic Workflow

Synthesis Start 2-(Chloromethyl) pyrimidin-4-amine (CAS 79651-35-7) Intermediate Transition State (S_N2 Mechanism) Start->Intermediate Dissolve in ACN 0°C Reagent Morpholine (Excess) Reagent->Intermediate Nucleophilic Attack Product 2-(Morpholinomethyl) pyrimidin-4-amine (CAS 871823-75-5) Intermediate->Product -HCl Byproduct Morpholine HCl Intermediate->Byproduct Scavenging

Caption: S_N2 nucleophilic substitution pathway for the synthesis of the target scaffold.

Part 4: Medicinal Chemistry Utility[1][6][7][8]

The "Methyl-Spacer" Effect

In kinase inhibitor design, the difference between a direct connection and a methylene bridge is profound.

  • Direct Connection (Rigid): When morpholine is attached directly to the pyrimidine C2, the N lone pair conjugates with the aromatic ring. This reduces the basicity of the morpholine nitrogen (pKa < 5) and locks the conformation.

  • Methylene Bridge (Flexible - CAS 871823-75-5): The -CH2- spacer breaks this conjugation.[1]

    • Basicity: The morpholine nitrogen remains basic (pKa ~8), allowing it to form salt bridges with residues like Aspartate or Glutamate in the kinase solvent front.

    • Solubility: The protonated amine significantly boosts aqueous solubility, a common bottleneck in kinase drugs.

    • Trajectory: The flexibility allows the morpholine group to wiggle into specific sub-pockets (e.g., the ribose binding pocket or solvent channel) that rigid analogs cannot reach.

Target Applications
  • PLK4 Inhibitors: Used to target Polo-like kinase 4, a regulator of centriole duplication.[1][3][4] The 4-amino group binds the hinge region, while the morpholine tail extends to the solvent front.

  • PI3K/mTOR: The morpholine-pyrimidine motif is a classic pharmacophore for these targets (resembling the structure of compounds like BKM120, though BKM120 uses a direct linkage).[1]

Visualization: Pharmacophore Interaction

Pharmacophore Hinge Kinase Hinge Region (Glu/Leu backbone) Solvent Solvent Front (Asp/Glu residues) Amino 4-Amino Group (H-Bond Donor) Amino->Hinge H-Bond Pyrim Pyrimidine Core (Scaffold) Pyrim->Hinge Hydrophobic Interaction Linker -CH2- Linker (Rotational Freedom) Pyrim->Linker C2 Attachment Morph Morpholine Nitrogen (Ionic Interaction) Linker->Morph Morph->Solvent Salt Bridge (pH 7.4)

Caption: Pharmacophore mapping of the scaffold within a theoretical kinase ATP-binding pocket.

References

  • Accela ChemBio. (n.d.).[1] Product Detail: 4-Amino-2-(morpholinomethyl)pyrimidine (CAS 871823-75-5).[1][5] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CAS 861031-56-3 (Isomer Comparison). Retrieved from [Link][1]

  • Li, Z., et al. (2020). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Retrieved from [Link]

Sources

A Technical Guide to 2-(Morpholinomethyl)pyrimidin-4-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Morpholinomethyl)pyrimidin-4-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from structurally related pyrimidine derivatives to project its physicochemical properties, outline a plausible synthetic route, and discuss its potential biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of novel pyrimidine-based scaffolds.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocycle in nature, forming the core of nucleobases such as cytosine, thymine, and uracil.[1][2] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Strategic functionalization of the pyrimidine core allows for the fine-tuning of its biological effects. This guide focuses on 2-(Morpholinomethyl)pyrimidin-4-amine, a molecule that combines the established pyrimidine-4-amine pharmacophore with a morpholine moiety, a group known to often improve pharmacokinetic properties.

Molecular Identification and Physicochemical Properties

PropertyValueSource
IUPAC Name 2-(morpholin-4-ylmethyl)pyrimidin-4-aminePredicted
Molecular Formula C₉H₁₄N₄OPredicted
Molecular Weight 194.23 g/mol Predicted
Canonical SMILES C1COCCN1CC2=NC=CC(=N2)NPredicted
InChIKey Predicted: YJFXJFFJDFWJBE-UHFFFAOYSA-NPredicted
XLogP3 -0.4Predicted
Hydrogen Bond Donors 1Predicted
Hydrogen Bond Acceptors 5Predicted
Topological Polar Surface Area 73.6 ŲPredicted

Synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine: A Proposed Route

A plausible and efficient synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine can be envisioned through a multi-step process, leveraging established pyrimidine synthesis methodologies. A key starting material for this proposed route is 2-methylpyrimidin-4-amine.[5]

Synthetic Workflow Diagram

Synthesis_Workflow A 2-Methylpyrimidin-4-amine B 2-(Bromomethyl)pyrimidin-4-amine A->B NBS, AIBN, CCl4, reflux C 2-(Morpholinomethyl)pyrimidin-4-amine B->C Morpholine, K2CO3, Acetonitrile, reflux

Caption: Proposed two-step synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine.

Step-by-Step Experimental Protocol

Step 1: Bromination of 2-Methylpyrimidin-4-amine

  • Reaction Setup: To a solution of 2-methylpyrimidin-4-amine (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure to yield crude 2-(bromomethyl)pyrimidin-4-amine, which can be used in the next step without further purification.

Rationale: This is a standard free-radical bromination of a benzylic-like methyl group. AIBN acts as a radical initiator, and NBS is a convenient source of bromine radicals.

Step 2: Nucleophilic Substitution with Morpholine

  • Reaction Setup: Dissolve the crude 2-(bromomethyl)pyrimidin-4-amine (1.0 eq) in acetonitrile. Add morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and stir until TLC analysis indicates the completion of the reaction.

  • Work-up and Purification: Cool the reaction mixture and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford the pure 2-(Morpholinomethyl)pyrimidin-4-amine.

Rationale: Morpholine acts as a nucleophile, displacing the bromide in an Sₙ2 reaction. Potassium carbonate is used as a base to neutralize the HBr formed during the reaction.

Potential Biological Activity and Therapeutic Applications

While 2-(Morpholinomethyl)pyrimidin-4-amine has not been extensively studied, the biological activities of related pyrimidine derivatives suggest its potential as a therapeutic agent.[2][3]

Kinase Inhibition in Cancer Therapy

The pyrimidine-4-amine scaffold is a common feature in many kinase inhibitors.[6][7] These compounds often target the ATP-binding site of kinases, which are crucial enzymes in cell signaling pathways that are frequently dysregulated in cancer. The amino group at the 4-position can form key hydrogen bonds with the hinge region of the kinase domain. The morpholinomethyl substituent at the 2-position may occupy a hydrophobic pocket or extend into a solvent-exposed region, potentially enhancing binding affinity and selectivity.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2-(Morpholinomethyl)pyrimidin-4-amine Inhibitor->Raf Inhibition

Caption: A generalized kinase signaling pathway potentially targeted by pyrimidine inhibitors.

Antimicrobial and Anti-inflammatory Properties

Pyrimidine derivatives have also been reported to possess antimicrobial and anti-inflammatory activities.[1][4] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, interacting with biological targets in pathogens or inflammatory pathways. The overall physicochemical properties of 2-(Morpholinomethyl)pyrimidin-4-amine, including its predicted solubility and polarity, suggest it could be a candidate for development in these therapeutic areas.

Conclusion and Future Directions

2-(Morpholinomethyl)pyrimidin-4-amine represents a promising, yet underexplored, molecule in the vast landscape of pyrimidine-based drug candidates. Based on the established pharmacology of related compounds, it is a compelling target for synthesis and biological evaluation. Future research should focus on the successful synthesis and characterization of this compound, followed by in vitro screening against a panel of kinases and microbial strains to validate its therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the morpholine and pyrimidine moieties, could further optimize its biological activity and pharmacokinetic profile.

References

  • PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-4-morpholin-4-yl-pyrimidine. National Center for Biotechnology Information. [Link]

  • Everest Molecule. 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Pattan, S., et al. (2015). Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. Journal of Young Pharmacists. [Link]

  • Singh, P., et al. (2021). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate. [Link]

  • Google Patents. (2012). Synthesis of substituted 4-amino-pyrimidines.
  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • A-Z Chemical. (2025). 2-Pyrimidinamine, 4-chloro-N-[2-methoxy-4-(4-morpholinyl)-5-nitrophenyl]-. [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • PubChem. 2-Methyl-2-(morpholin-4-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

  • PubMed. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. [Link]

  • ResearchGate. (2012). 2-Chloropyrimidin-4-amine. [Link]

  • PubChem. 2-amino-1-{(3S)-3-[4-(2-aminopyrimidin-5-yl)-2-(morpholin-4-yl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-3-methylpyrrolidin-1-yl}-2-methylpropan-1. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Differentiation of 2-(Morpholinomethyl)pyrimidin-4-amine and Its Positional Isomers: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, integral to a vast array of therapeutic agents.[1][2][3] Its derivatives, such as 2-(Morpholinomethyl)pyrimidin-4-amine, are of significant interest in drug discovery programs. However, the synthesis of such disubstituted pyrimidines can often yield a mixture of positional isomers, each with potentially distinct physicochemical properties, pharmacological activities, and toxicological profiles. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to understand, differentiate, and control the isomeric profile of 2-(Morpholinomethyl)pyrimidin-4-amine. We will explore the structural nuances of its key isomers, detail robust analytical methodologies for their separation and characterization, and discuss the profound impact of isomeric substitution patterns on biological activity, thereby underscoring the criticality of isomeric purity in the development of safe and effective therapeutics.

Introduction: The Isomeric Imperative in Drug Development

The 2-aminopyrimidine core is a privileged structure, forming the basis of numerous kinase inhibitors and other targeted therapies.[4] The addition of a morpholinomethyl substituent introduces a key pharmacophoric element, potentially modulating solubility, target engagement, and metabolic stability. 2-(Morpholinomethyl)pyrimidin-4-amine (henceforth referred to as Compound A ) represents a lead structure whose biological activity is intrinsically tied to the precise arrangement of its functional groups on the pyrimidine ring.

The Isomeric Landscape of Disubstituted Morpholinomethyl-Aminopyrimidines

The primary isomers of concern are positional isomers, where the morpholinomethyl and amine groups occupy different positions on the pyrimidine ring. While numerous permutations exist, we will focus on the most probable and impactful isomers based on common synthetic pathways.

Figure 1: Core Compound and Key Positional Isomers

Compound IDIUPAC NameStructure
A 2-(Morpholinomethyl)pyrimidin-4-amine
B 4-(Morpholinomethyl)pyrimidin-2-amine
C 5-(Morpholinomethyl)pyrimidin-2-amine
D 2-(Morpholinomethyl)pyrimidin-5-amine

The seemingly subtle shift in substituent placement dramatically alters the molecule's electronic distribution, hydrogen bonding potential, and overall three-dimensional shape, which are critical determinants of its interaction with biological targets.

Analytical Characterization and Differentiation

A multi-technique approach is essential for the unambiguous identification and quantification of each isomer.

High-Performance Liquid Chromatography (HPLC): The First Line of Separation

HPLC is the primary tool for separating isomers and assessing purity.[6][7] The choice of stationary phase is critical for resolving compounds with identical mass and similar polarity.

Key Experimental Insights:

  • Stationary Phase Selection: While standard C18 columns may provide some separation, phases with alternative selectivities, such as those incorporating phenyl-hexyl or pentafluorophenyl (PFP) functionalities, often yield superior resolution for aromatic isomers by leveraging π-π and dipole-dipole interactions.[8][9]

  • Mobile Phase Optimization: A systematic screen of mobile phase composition (e.g., acetonitrile vs. methanol) and pH (using buffers like ammonium acetate or formate) is crucial. The protonation state of the amine and morpholino groups is pH-dependent, which can be exploited to modulate retention times and enhance separation.

Protocol 1: Reverse-Phase HPLC Method for Isomer Separation

  • Column: Phenyl-Hexyl stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.[8]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at 0.5 mg/mL. Filter through a 0.2 µm filter before injection.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR provides definitive structural information, allowing for the unambiguous assignment of each isomer.[10] The key lies in analyzing the chemical shifts and coupling constants of the pyrimidine ring protons.

Expected ¹H NMR Spectral Differences:

  • Compound A (2,4-disubstituted): Will show two doublets in the aromatic region for the H5 and H6 protons. The coupling constant (J-value) will be characteristic of ortho-coupling (~5-6 Hz).

  • Compound B (4,2-disubstituted): Spectrally similar to Compound A, but the chemical shifts of H5 and H6 will be influenced differently by the adjacent substituents. 2D NMR (COSY, HMBC) is required for definitive assignment.

  • Compound C (5,2-disubstituted): Will exhibit two singlets in the aromatic region for the H4 and H6 protons, as they are not adjacent and will have no or very small (meta) coupling.

  • Compound D (2,5-disubstituted): Similar to Compound C, will also show two singlets for the H4 and H6 protons.

Table 1: Predicted ¹H NMR Chemical Shifts for Pyrimidine Protons

IsomerH4 Chemical Shift (ppm, predicted)H5 Chemical Shift (ppm, predicted)H6 Chemical Shift (ppm, predicted)Multiplicity & Coupling (J, Hz)
A -~6.5-6.7~8.0-8.2d, J ≈ 5.5
B -~6.8-7.0~8.2-8.4d, J ≈ 5.0
C ~8.3-8.5-~8.3-8.5s
D ~8.1-8.3-~8.1-8.3s

Note: These are predicted values. Actual shifts are solvent and concentration-dependent. The key differentiator is the multiplicity (doublet vs. singlet).

Mass Spectrometry (MS): Confirmation and Fragmentation Analysis

While all isomers have the same parent mass, their fragmentation patterns under tandem MS (MS/MS) conditions can differ.[5] The stability of the pyrimidine ring and the position of the substituents will influence which bonds break first.

Experimental Workflow: The analytical workflow should be systematic to ensure robust isomer identification and quality control throughout the drug development process.

G cluster_0 Synthesis & Purification cluster_1 Isomer Separation & ID Syn Crude Synthetic Mixture Puri Flash Chromatography Syn->Puri HPLC Analytical HPLC (Purity & Isomer Ratio) Puri->HPLC Frac Preparative HPLC (Isolate Isomers) HPLC->Frac NMR NMR Spectroscopy (¹H, ¹³C, 2D) Frac->NMR MS HRMS & MS/MS (Confirm Mass & Fragmentation) Frac->MS ID Definitive Isomer Identification NMR->ID MS->ID

Caption: Analytical workflow for isomer separation and identification.

Impact of Isomerism on Physicochemical and Pharmacological Properties

The position of the substituents directly impacts properties crucial for drug development.

Table 2: Predicted Impact of Isomerism on Key Drug-like Properties

PropertyCompound A (2,4-)Compound B (4,2-)Compound C/D (2,5- or 5,2-)Rationale for Difference
pKa (basic) Two distinct pKa values for the amine and morpholine nitrogens.Similar to A, but electronic differences may slightly alter values.The position of the electron-withdrawing pyrimidine nitrogens relative to the substituents will significantly alter basicity.
logP (Lipophilicity) ModerateModerateMay be slightly higher or lower depending on intramolecular hydrogen bonding possibilities.Changes in dipole moment and hydrogen bonding capacity affect partitioning.
Aqueous Solubility ModerateModerateHighly dependent on crystal lattice energy, which is difficult to predict but will differ between isomers.
Target Binding Affinity VariesVariesVariesThe spatial orientation of the H-bond donors/acceptors (amine) and the bulky morpholino group is critical for fitting into a protein's active site. A change in position can lead to a complete loss of activity.[11]
Structure-Activity Relationships (SAR): A Hypothetical Case Study

Let's assume our target is a protein kinase, a common target for aminopyrimidine drugs.[4] Kinases typically have a "hinge" region that forms hydrogen bonds with the aminopyrimidine core.

  • Isomers A and B (2-amino or 4-amino): The amino group is positioned to act as a hydrogen bond donor to the kinase hinge region. The morpholinomethyl group at position 2 or 4 would then project into different pockets of the active site (the "solvent front" or a deeper hydrophobic pocket). This would result in significant differences in binding affinity and selectivity.

  • Isomers C and D (5-amino): With the amino group at position 5, it is no longer correctly positioned to form the canonical hinge-binding interactions. These isomers would likely be inactive or have a completely different mechanism of action.

This highlights a critical principle: a positional isomer is not just an impurity, but a distinct new chemical entity with its own pharmacological profile.[12]

G cluster_0 Kinase Active Site cluster_1 Isomer A (4-Amine) cluster_2 Isomer D (5-Amine) hinge Hinge Region Backbone C=O Backbone N-H pocket Hydrophobic Pocket molA 4-NH2 Pyrimidine Ring 2-Morpholinomethyl molA:n->hinge:f1 H-Bond (Activity) molA:m->pocket Binding molD 5-NH2 Pyrimidine Ring 2-Morpholinomethyl molD:n->hinge:f0 No H-Bond (Inactive)

Caption: Differential binding of isomers to a hypothetical kinase target.

Conclusion

The differentiation of 2-(Morpholinomethyl)pyrimidin-4-amine from its positional isomers is not merely an academic exercise but a fundamental requirement for successful drug development. Isomeric identity dictates physicochemical properties, pharmacokinetics, and, most importantly, pharmacodynamics. A seemingly minor shift in a substituent's position can be the difference between a potent therapeutic agent and an inactive or even toxic compound.

Therefore, a rigorous, multi-faceted analytical strategy, combining high-resolution chromatography with definitive spectroscopic methods, must be implemented early in the discovery and development pipeline. This ensures the synthesis of the correct, single-isomer entity, leading to reliable biological data, robust intellectual property, and ultimately, safer and more effective medicines.

References

  • Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT 2C Agonists. (2019). MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). RSC Publishing. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Publishing. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). ACS Publications. Available at: [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). MDPI. Available at: [Link]

  • Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). ResearchGate. Available at: [Link]

  • Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. (2014). ACS Publications. Available at: [Link]

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Structure–Activity Relationship of the newly synthesized compounds. (n.d.). ResearchGate. Available at: [Link]

  • Position-specific stable carbon isotope analysis of pyrimidines. (2024). Penn State University Libraries. Available at: [Link]

  • Synthesis of 4-amino-pyrimidines scaffolds. (n.d.). Google Patents.
  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). National Center for Biotechnology Information. Available at: [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2021). ScienceOpen. Available at: [Link]

  • Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. (2021). MDPI. Available at: [Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025). ResearchGate. Available at: [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. Available at: [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. Available at: [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Available at: [Link]

  • Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. (n.d.). Scholarly Publications Leiden University. Available at: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines. (2016). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. (n.d.). Restek. Available at: [Link]

  • HPLC Column for Structual Isomers. (n.d.). Nacalai Tesque. Available at: [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharmaceutica Analytica Acta. Available at: [Link]

Sources

Safety data sheet (SDS) for 2-(Morpholinomethyl)pyrimidin-4-amine

[1][6]

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) of aminopyrimidines and morpholine derivatives.

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1]Potential interference with kinase signaling pathways; metabolic activation.[1]
Skin Irritation Cat 2H315: Causes skin irritation.[1]Basic nature of the morpholine/amine groups disrupts skin mantle pH.[1]
Eye Irritation Cat 2AH319: Causes serious eye irritation.[1]Direct chemical insult to corneal epithelium.[1]
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[1]Inhalation of fine dust irritates mucous membranes.[1]

Precautionary Statements (Research Context):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves (Nitrile >0.11mm)/eye protection (Safety Goggles).[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses.[1]

Operational Safety & Handling Protocols

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must be conducted inside a Chemical Fume Hood or a Powder Containment Enclosure .[1]

  • Ventilation: Ensure face velocity is >0.5 m/s.

  • Static Control: Use anti-static weighing boats and spatulas, as organic powders can generate static charge leading to dispersion.[1]

Personal Protective Equipment (PPE) Matrix
Body PartMinimum RequirementAdvanced Requirement (High Quantity >10g)
Respiratory N95 / FFP2 Mask (if outside hood)P100 / FFP3 Respirator
Hands Nitrile Gloves (Double gloving recommended)Extended cuff Nitrile or Neoprene
Eyes Safety Glasses with Side ShieldsChemical Goggles
Body Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Sleeve Covers
Emergency Response Workflow

EmergencyResponseFigure 2: Immediate response decision tree for exposure or contamination events.StartExposure / Spill EventSkinSkin ContactStart->SkinEyeEye ContactStart->EyeInhalInhalationStart->InhalSpillBench SpillStart->SpillWashWash with Soap & Water(15 mins)Skin->WashRinseEyewash Station(15 mins)Eye->RinseFreshAirMove to Fresh AirSeek Medical AidInhal->FreshAirCleanWet Wipe (Ethanol)Do NOT Sweep (Dust)Spill->Clean

Synthesis & Stability Context

For researchers utilizing this compound in drug discovery (e.g., Sirtuin modulators or kinase inhibitors):

  • Reactivity Profile:

    • Nucleophilicity: The 4-amino group is a primary amine and can participate in amide coupling or Buchwald-Hartwig aminations.[1]

    • Basicity: The morpholine nitrogen is moderately basic.[1] Acidic workups may protonate this site, extracting the compound into the aqueous phase.[1]

  • Storage Conditions:

    • Temperature: Store at 2–8°C (Refrigerated) for long-term stability.

    • Atmosphere: Hygroscopic potential.[1] Store under inert gas (Argon/Nitrogen) if possible.

    • Incompatibilities: Strong oxidizing agents (peroxides, permanganates), Acid chlorides, Chloroformates.[1]

References

  • Accela ChemBio. (n.d.).[1] Product Information: 4-Amino-2-(morpholinomethyl)pyrimidine (CAS 871823-75-5).[1][3][4] Retrieved from [1]

  • Milne, J. C., et al. (2009).[1] Quinazolinone, quinolone and related analogs as sirtuin modulators.[1] Patent AU2009295948B2.[1][5] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Morpholine Derivatives. Retrieved from [1]

  • European Chemicals Agency (ECHA). (2025).[1] Guidance on the Application of the CLP Criteria. Retrieved from [1]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol details the nucleophilic substitution of 2-(chloromethyl)pyrimidin-4-amine with morpholine. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidelines for product purification and characterization. This note is designed for researchers, chemists, and professionals in drug development seeking a reliable and well-elucidated synthetic method.

Introduction: The Significance of the Aminopyrimidine Scaffold

Substituted aminopyrimidines are a cornerstone in modern pharmacology, forming the core structure of numerous therapeutic agents.[1] Their prevalence is due to the pyrimidine ring's ability to act as a versatile scaffold, capable of forming key hydrogen bond interactions with biological targets such as protein kinases. The title compound, 2-(Morpholinomethyl)pyrimidin-4-amine, incorporates a flexible morpholine moiety, a common feature in drug candidates that often enhances aqueous solubility and metabolic stability.

This guide focuses on a direct and efficient method for its synthesis via a nucleophilic aliphatic substitution reaction, a fundamental transformation in organic chemistry.

Reaction Mechanism and Scientific Rationale

The core transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic methylene carbon of 2-(chloromethyl)pyrimidin-4-amine.

Key Mechanistic Steps:

  • Nucleophilic Attack: The lone pair of electrons on the secondary amine of the morpholine ring attacks the carbon atom bearing the chlorine atom.[2] This carbon is particularly electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and the pyrimidine ring.

  • Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the nitrogen-carbon bond is forming concurrently with the carbon-chlorine bond breaking.

  • Displacement & Proton Transfer: The chloride ion is displaced as the leaving group. The resulting ammonium salt is then deprotonated by a non-nucleophilic base, typically triethylamine (TEA), to yield the neutral product and triethylammonium chloride.

The presence of the ether oxygen in morpholine withdraws electron density from the nitrogen, making it slightly less nucleophilic than other cyclic secondary amines like piperidine.[3] However, it remains a potent nucleophile for this type of transformation. The use of a base is critical to neutralize the HCl generated in situ, preventing the protonation of the morpholine nucleophile, which would render it unreactive.

Experimental Workflow Overview

The overall process, from reactant preparation to final product characterization, follows a logical sequence designed for efficiency and purity.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification & Isolation cluster_analysis Validation A Weigh Reactants & Prepare Solutions B Reaction Setup: Combine Reactants & Solvent A->B C Reaction Monitoring (TLC) B->C D Aqueous Work-up C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: High-level workflow for the synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine.

Detailed Experimental Protocol

This protocol is based on a 5 mmol scale. Adjustments can be made as necessary. Always perform reactions in a well-ventilated fume hood.

Reagents and Materials
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-(chloromethyl)pyrimidin-4-amineC₅H₆ClN₃143.575.0718 mg1.0
MorpholineC₄H₉NO87.126.0523 mg (0.52 mL)1.2
Triethylamine (TEA)C₆H₁₅N101.197.5759 mg (1.04 mL)1.5
Dichloromethane (DCM)CH₂Cl₂84.93-50 mL-
Silica GelSiO₂--As needed-
Ethyl Acetate / Hexanes---As needed-
Step-by-Step Procedure
  • Reactant Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)pyrimidin-4-amine (718 mg, 5.0 mmol).

  • Solvation: Add 50 mL of dichloromethane (DCM) to the flask and stir until the starting material is fully dissolved.

  • Addition of Base and Nucleophile: To the stirring solution, add triethylamine (1.04 mL, 7.5 mmol) followed by the dropwise addition of morpholine (0.52 mL, 6.0 mmol).

  • Reaction: Allow the reaction to stir at room temperature. The formation of a white precipitate (triethylammonium chloride) may be observed.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed (typically 2-4 hours). A suitable mobile phase is 5-10% Methanol in DCM.

  • Aqueous Work-up:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer with 25 mL of deionized water to remove the triethylammonium chloride salt.

    • Wash with 25 mL of saturated sodium chloride solution (brine).

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation of Crude Product:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification:

    • Purify the crude material using flash column chromatography on silica gel.

    • Elute with a gradient of 2% to 10% methanol in dichloromethane to isolate the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(Morpholinomethyl)pyrimidin-4-amine as a white to off-white solid.

Characterization and Data Analysis

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Expected Results
ParameterExpected Value/Observation
Appearance White to off-white solid
Yield 75-90%
Molecular Formula C₉H₁₄N₄O
Molecular Weight 194.23 g/mol
Mass Spec (ESI+) m/z = 195.12 [M+H]⁺
NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation.[4]

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.95 (d, 1H): Pyrimidine H6 proton.

    • δ ~6.10 (d, 1H): Pyrimidine H5 proton.

    • δ ~5.10 (br s, 2H): Amine (-NH₂) protons.

    • δ ~3.75 (t, 4H): Morpholine protons adjacent to oxygen (-O-CH₂-). The multiplet appears as a triplet due to the fixed chair conformation.[5]

    • δ ~3.60 (s, 2H): Methylene bridge protons (-N-CH₂-Pyr).

    • δ ~2.55 (t, 4H): Morpholine protons adjacent to nitrogen (-N-CH₂-).

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~163.5: Pyrimidine C4.

    • δ ~162.0: Pyrimidine C2.

    • δ ~157.5: Pyrimidine C6.

    • δ ~105.0: Pyrimidine C5.

    • δ ~67.0: Morpholine carbons adjacent to oxygen (-O-CH₂-).

    • δ ~61.5: Methylene bridge carbon (-N-CH₂-Pyr).

    • δ ~53.5: Morpholine carbons adjacent to nitrogen (-N-CH₂-).

Safety and Handling

  • 2-(chloromethyl)pyrimidin-4-amine: Is a potential alkylating agent and should be handled with care as it may be a skin and respiratory irritant.

  • Morpholine: Is a corrosive liquid. Avoid contact with skin and eyes.

  • Triethylamine: Is a flammable and corrosive liquid with a strong odor.

  • Dichloromethane: Is a volatile solvent and a suspected carcinogen.

All operations should be conducted in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. ResearchGate. [Link]

  • Novel synthesis of substituted 4-amino-pyrimidines. European Patent Office. [Link]

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. National Center for Biotechnology Information. [Link]

  • Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. Thieme Connect. [Link]

  • 2-Amino-4-morpholin-4-yl-pyrimidine. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. HAL Open Science. [Link]

  • Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso.
  • Synthesis of substituted 4-amino-pyrimidines.
  • 4-(2-Aminoethyl)morpholine at BMRB. Biological Magnetic Resonance Bank. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Brieflands. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Center for Biotechnology Information. [Link]

  • Regioselective preparation of substituted pyrimidines.
  • Morpholine. Wikipedia. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • The SN1 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Spectroscopic and Kinetic Evidence for an Accumulating Intermediate in an SNV Reaction with Amine Nucleophiles. Reaction of Methyl β-Methylthio-α-nitrocinnamate with Piperidine and Morpholine. ACS Publications. [Link]

  • Preparation method of 2-amino pyrimidine.

Sources

Application Note: Unlocking Kinase Selectivity with the 2-(Morpholinomethyl)pyrimidin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Scaffold

In the crowded landscape of kinase inhibitor discovery, the 2-(morpholinomethyl)pyrimidin-4-amine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity binding to multiple kinase targets while simultaneously addressing common physicochemical liabilities.

This scaffold combines two critical functionalities:

  • The 2-Aminopyrimidine Core: A classic hinge-binding motif that mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase backbone (typically the "gatekeeper" + 1 and +3 residues).

  • The 2-Morpholinomethyl Moiety: A solubilizing group that extends into the solvent-exposed region. The morpholine nitrogen provides a handle for salt formation (improving oral bioavailability), while the ether oxygen can engage in water-mediated hydrogen bonding networks at the active site entrance.

This guide details the rational design, chemical synthesis, and biological validation protocols required to utilize this scaffold effectively in your drug discovery pipeline.

Rational Design & Mechanism of Action

Structural Biology of Binding

The efficacy of this scaffold relies on its ability to anchor into the ATP-binding pocket. The 4-amino group acts as a hydrogen bond donor to the hinge region backbone carbonyl, while the pyrimidine N1 acts as a hydrogen bond acceptor from the backbone amide.

The morpholinomethyl group at the C2 position serves a dual purpose:

  • Solubility: It lowers logP and improves metabolic stability compared to purely aromatic substituents.

  • Selectivity: By extending toward the solvent front, it can be modified to interact with specific residues (e.g., acidic residues like Asp/Glu) unique to target kinases (e.g., PI3K, mTOR, or specific Tyrosine Kinases), thereby tuning selectivity.

Visualization of the Binding Mode

The following diagram illustrates the pharmacophore interactions within the kinase ATP pocket.

KinaseBinding Hinge Kinase Hinge Region (Backbone) Scaffold 2-Aminopyrimidine Core Scaffold->Hinge H-Bond (Donor/Acceptor) Morpholine Morpholine Tail (Solvent Exposed) Scaffold->Morpholine C2-Methylene Linker Pocket ATP Binding Pocket (Hydrophobic) Scaffold->Pocket Van der Waals Solvent Front Solvent Front Morpholine->Solvent Front Solubility/PK

Caption: Pharmacophore map showing the bidentate hinge interaction of the pyrimidine core and the solvent-exposed orientation of the morpholine tail.

Experimental Protocols

Protocol 1: Modular Synthesis of the Scaffold

Objective: Synthesize the core building block 2-(morpholinomethyl)pyrimidin-4-amine and derivatize it for library generation.

Phase A: Synthesis of the Core Scaffold

Note: Direct nucleophilic substitution on 2-chloromethylpyrimidines is possible but often unstable. The preferred route utilizes 4-amino-2-methylpyrimidine.

Reagents:

  • 4-Amino-2-methylpyrimidine (Starting Material)[1]

  • Acetic anhydride (Protection)

  • N-Bromosuccinimide (NBS) & AIBN (Radical Bromination)

  • Morpholine (Nucleophile)[2][3]

  • HCl/MeOH (Deprotection)

Step-by-Step Procedure:

  • Protection: Dissolve 4-amino-2-methylpyrimidine (10 mmol) in acetic anhydride (20 mL). Reflux for 2 hours. Pour into ice water to precipitate N-(2-methylpyrimidin-4-yl)acetamide . Filter and dry.

    • Why? Protecting the amine prevents side reactions during bromination.

  • Bromination: Dissolve the protected intermediate (5 mmol) in CCl₄ (or trifluorotoluene for a greener alternative). Add NBS (5.5 mmol) and catalytic AIBN. Reflux under N₂ for 4 hours (monitor by TLC).

    • Result:N-(2-(bromomethyl)pyrimidin-4-yl)acetamide .

  • Substitution: Cool the reaction mixture. Add Morpholine (15 mmol, 3 equiv) directly to the mixture (or resuspend the crude bromide in DMF). Stir at Room Temperature (RT) for 2 hours.

    • Mechanism:[2][3][4][5][6][7] SN2 displacement of the bromide by morpholine.

  • Deprotection: Evaporate solvents.[2][4] Resuspend residue in MeOH (20 mL) and add 6N HCl (5 mL). Reflux for 1 hour to remove the acetyl group. Neutralize with NaOH to pH 10 and extract with DCM.

    • Final Product:2-(Morpholinomethyl)pyrimidin-4-amine .

Phase B: Library Derivatization (Buchwald-Hartwig Coupling)

To create a bioactive inhibitor, the exocyclic amine (C4-NH2) is typically coupled to an aryl halide (Ar-X).

  • Components:

    • Scaffold: 2-(Morpholinomethyl)pyrimidin-4-amine (1.0 equiv)

    • Aryl Halide: Ar-Br or Ar-I (1.1 equiv)

    • Catalyst: Pd₂(dba)₃ (0.05 equiv) + Xantphos (0.1 equiv)

    • Base: Cs₂CO₃ (2.0 equiv)

    • Solvent: 1,4-Dioxane (anhydrous)

  • Procedure:

    • Combine all reagents in a sealed vial under Argon.

    • Heat to 100°C for 12-16 hours.

    • Filter through Celite, concentrate, and purify via HPLC.

Protocol 2: Biochemical Kinase Assay (ADP-Glo™)

Objective: Quantify the inhibitory potency (IC50) of the synthesized library against a target kinase (e.g., PI3Kα or mTOR).

Principle: This assay measures the ADP generated from the kinase reaction. Unconsumed ATP is depleted, and ADP is converted to ATP, which is then quantified via a luciferase/luciferin reaction.

Materials:

  • Target Kinase (recombinant)

  • Substrate (e.g., PIP2:PS lipid vesicles for PI3K)

  • ATP (Ultra-pure)

  • ADP-Glo™ Reagent (Promega)

  • 384-well white plates

Workflow:

  • Compound Prep: Prepare 3-fold serial dilutions of inhibitors in DMSO. Transfer 50 nL to the assay plate.

  • Enzyme Addition: Add 2 µL of Kinase Buffer containing the enzyme (0.5 ng/µL). Incubate 10 min at RT.

  • Reaction Start: Add 2 µL of Substrate/ATP mix. (ATP concentration should be at K_m_app).

  • Incubation: Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 4 µL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 8 µL Kinase Detection Reagent (Converts ADP to ATP -> Light). Incubate 30 min.

  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

Data Analysis: Calculate % Inhibition =



Fit data to a 4-parameter logistic equation to determine IC50.

Data Presentation & SAR Analysis

When analyzing your library, organize data to highlight the impact of the "Ar" group (attached to the C4-amine) while the morpholine scaffold remains constant.

Table 1: Representative SAR Data Structure

Compound IDAr-Group (R)Kinase IC50 (nM)Solubility (µM)LE (Ligand Efficiency)
Scaffold H>10,000>500N/A
CMPD-01 Phenyl5401200.35
CMPD-02 3-OH-Phenyl451800.42
CMPD-03 4-Piperazinyl-Phenyl122500.38
CMPD-04 Indazole8950.45

Interpretation:

  • CMPD-01 vs CMPD-02: Introduction of a hydroxyl group likely picks up a specific H-bond in the "back pocket" or "affinity pocket" of the kinase.

  • CMPD-03: The piperazine adds further solubility and potentially interacts with the ribose binding area, improving potency.

Workflow Visualization

The following diagram summarizes the iterative cycle of using this scaffold.

Workflow Start Scaffold Synthesis (2-Morpholinomethyl-4-aminopyrimidine) Deriv Library Derivatization (Buchwald Coupling) Start->Deriv Assay Biochemical Assay (ADP-Glo / IC50) Deriv->Assay Cell Cellular Validation (Western Blot / Viability) Assay->Cell Hits < 100nM SAR SAR Analysis & Optimization Assay->SAR Data Feed Cell->SAR SAR->Deriv Next Gen Design

Caption: Iterative drug discovery workflow utilizing the morpholinomethyl-pyrimidine scaffold.

References

  • Synthesis of Pyrimidine Kinase Inhibitors

    • Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
    • Source: NIH / PubMed Central
    • URL:[Link]

  • Morpholine in Drug Design

    • Title: Morpholine: A Privileged Pharmacophore in Modern Drug Discovery.[2]

    • Source: BenchChem Applic
  • Title: ADP-Glo™ Kinase Assay Application Note.
  • Structural Basis of Inhibition

    • Title: Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold.
    • Source: NIH / PubMed Central
    • URL:[Link]

Sources

Application Notes and Protocols: 2-(Morpholinomethyl)pyrimidin-4-amine as a Versatile Building Block for PI3K Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/AKT/mTOR axis is one of the most frequent occurrences in human malignancies, making it a highly validated and compelling target for cancer therapy.[2][3] The development of small molecule inhibitors targeting PI3K has been a major focus in oncology drug discovery.[4]

A prominent structural motif found in many potent and selective PI3K inhibitors is the morpholinopyrimidine scaffold.[5][6] The morpholine moiety often forms a critical hydrogen bond within the ATP-binding pocket of the kinase, contributing significantly to the compound's affinity and selectivity.[6][7] This application note provides a detailed guide for researchers on the use of 2-(Morpholinomethyl)pyrimidin-4-amine , a key building block, in the synthesis of a model PI3K inhibitor. We will cover the synthetic protocol, mechanistic insights, characterization, and downstream biological application.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[2] This leads to the activation of Class I PI3Ks, which then phosphorylate phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including the mTOR complex 1 (mTORC1), which ultimately promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[1][8] Inhibitors developed from the 2-(morpholinomethyl)pyrimidin-4-amine scaffold typically act as ATP-competitive inhibitors, blocking the catalytic activity of PI3K and thereby halting this entire signaling cascade.[9][10]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR, HER2) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor 2-(Morpholinomethyl)pyrimidin-4-amine -derived Inhibitor Inhibitor->PI3K INHIBITS

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the point of inhibition.

Synthesis of a Model PI3K Inhibitor

This section details the synthesis of a representative PI3K inhibitor using 2-(morpholinomethyl)pyrimidin-4-amine as a starting material. The chosen reaction is a nucleophilic aromatic substitution (SNAr), a common and robust method for constructing these types of kinase inhibitors.[11][12]

Reaction Scheme

The synthesis involves the reaction of 2-(morpholinomethyl)pyrimidin-4-amine with a substituted 2,4-dichloropyrimidine. The greater reactivity of the chlorine atom at the C4 position of the dichloropyrimidine, which is more activated towards nucleophilic attack, typically ensures regioselectivity.[13]

(Image of the chemical reaction scheme would be placed here if image generation were supported)

Scheme 1: Synthesis of a model PI3K inhibitor via Nucleophilic Aromatic Substitution.

Causality Behind Experimental Choices
  • Solvent: A polar aprotic solvent like isopropanol or N,N-Dimethylformamide (DMF) is chosen to solubilize the reactants and facilitate the SNAr reaction.

  • Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product without competing with the primary amine nucleophile.[11]

  • Temperature: Elevated temperatures (e.g., 120-140°C), often achieved using microwave irradiation or conventional heating, are employed to overcome the activation energy of the reaction and ensure a reasonable reaction time.[11]

Step-by-Step Synthesis Protocol

Synthesis_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis A Combine 2-(Morpholinomethyl)pyrimidin-4-amine, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, and isopropanol in a microwave vial B Add DIPEA (base) A->B C Seal the vial B->C D Heat to 140°C for 30 minutes in a microwave reactor C->D E Cool reaction mixture D->E F Concentrate under reduced pressure E->F G Partition between Ethyl Acetate and water F->G H Collect and dry organic layer G->H I Evaporate solvent to yield crude product H->I J Purify by column chromatography (Silica gel, DCM/MeOH gradient) I->J K Characterize by NMR, LC-MS, HRMS J->K

Figure 2: Experimental workflow for the synthesis and purification of the model inhibitor.

Materials and Reagents:

ReagentCAS NumberMolecular WeightSupplier
2-(Morpholinomethyl)pyrimidin-4-amine942918-97-8194.24e.g., Sigma-Aldrich
2,4-Dichloro-5-(trifluoromethyl)pyrimidine697-73-4216.99e.g., Sigma-Aldrich
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24e.g., Sigma-Aldrich
Isopropanol (anhydrous)67-63-060.10e.g., Sigma-Aldrich
Dichloromethane (DCM)75-09-284.93e.g., Sigma-Aldrich
Methanol (MeOH)67-56-132.04e.g., Sigma-Aldrich
Ethyl Acetate141-78-688.11e.g., Sigma-Aldrich
Anhydrous Sodium Sulfate7757-82-6142.04e.g., Sigma-Aldrich
Silica Gel (230-400 mesh)112926-00-8-e.g., Sigma-Aldrich

Procedure:

  • To a 10 mL microwave reaction vial, add 2-(morpholinomethyl)pyrimidin-4-amine (1.0 mmol, 194 mg).

  • Add 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 mmol, 217 mg).[14]

  • Add 3 mL of anhydrous isopropanol.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 140°C and hold for 30 minutes. Monitor the reaction by TLC or LC-MS if desired.

  • After the reaction is complete, cool the vial to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate (20 mL) and saturated sodium bicarbonate solution (20 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure product.

Characterization and Quality Control

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to the pyrimidine, morpholine, and trifluoromethyl-pyrimidine protons. The chemical shifts and coupling constants should be consistent with the expected structure.
¹³C NMR (100 MHz, CDCl₃)Resonances for all unique carbon atoms in the molecule.
LC-MS A single major peak in the chromatogram with the correct mass-to-charge ratio ([M+H]⁺) for the desired product. Purity should be >95%.
HRMS (ESI) The calculated exact mass should be within ±5 ppm of the observed mass, confirming the elemental composition.

Downstream Application: In Vitro Biological Evaluation

Once synthesized and characterized, the novel compound can be evaluated for its biological activity. A primary assessment is to determine its inhibitory potency against PI3K isoforms and its effect on cancer cell viability.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compound against PI3K isoforms (e.g., PI3Kα, β, δ, γ) can be determined using a variety of commercially available assay kits, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.[15] These assays measure the amount of ADP produced or the depletion of ATP during the kinase reaction.

Abbreviated Protocol (LanthaScreen™ Eu Kinase Binding Assay): [15]

  • Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • In a 384-well plate, add the inhibitor dilutions.

  • Add a pre-mixed solution of the target PI3K isoform and a europium-labeled anti-tag antibody.

  • Add an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand).

  • Incubate at room temperature for 1 hour, protected from light.

  • Read the plate on a fluorescence plate reader capable of measuring FRET.

  • Calculate IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (MTT or WST-8 Assay)

A cell viability assay is crucial to determine the cytotoxic or cytostatic effects of the inhibitor on cancer cells. The MTT or WST-8 assays are colorimetric methods that measure the metabolic activity of viable cells.[16][17][18]

Step-by-Step Protocol (WST-8/CCK-8 Assay): [18]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the synthesized inhibitor in culture medium. Replace the old medium with 100 µL of medium containing the desired inhibitor concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay: Add 10 µL of WST-8 (CCK-8) reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C until a visible color change occurs.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor that causes 50% reduction in cell viability).

Conclusion

2-(Morpholinomethyl)pyrimidin-4-amine is a highly valuable and versatile building block for the synthesis of PI3K inhibitors. The straightforward and robust synthetic protocols, such as the nucleophilic aromatic substitution described herein, allow for the efficient generation of diverse compound libraries for structure-activity relationship (SAR) studies. The subsequent biological evaluation provides a clear path to identifying novel and potent therapeutic candidates for the treatment of cancer and other diseases driven by aberrant PI3K signaling.

References

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. (2014). Molecular Cancer Therapeutics.
  • PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Tre
  • Recent Syntheses of PI3K/Akt/mTOR Signaling P
  • A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. (n.d.). Frontiers.
  • Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. (n.d.).
  • PI3K/AKT/mTOR signaling pathway: an important driver and therapeutic target in triple-neg
  • Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). (2020). Journal of Medicinal Chemistry.
  • Pictilisib. (n.d.). PubChem.
  • Structure-Guided Design of a Highly Selective PI3Kα Inhibitor Overcoming Metabolic Dysregulation with Potent Anti-breast Cancer Efficacy. (2025). Journal of Medicinal Chemistry.
  • Pictilisib (GDC-0941). (2024). Selleck Chemicals.
  • Pictilisib Bismesyl
  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. (n.d.). PMC.
  • Tribioscience Pictilisib (Synonyms: GDC-0941). (n.d.). MSE Supplies.
  • Design, synthesis and isoform selective PI3K inhibitory activity of modified B-ring Liphagal analogs. (n.d.). International Journal of Advance Research in Science and Engineering.
  • Development of isoform selective PI3-kinase inhibitors as pharmacological tools for elucidating the PI3K pathway. (2025).
  • Application Notes and Protocols for Cell Viability Assay with AZ-Tak1 Tre
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2025).
  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. (2024). Frontiers in Chemistry.
  • GDC-0941 (CAS 957054-30-7). (n.d.). Cayman Chemical.
  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. (2014). Bioorganic & Medicinal Chemistry Letters.
  • LanthaScreen® Eu Kinase Binding Assay for ACVR2A. (n.d.). Thermo Fisher Scientific.
  • Kinase Assay Kit. (n.d.). Sigma-Aldrich.
  • Measuring Cell Viability / Cytotoxicity. (n.d.). Dojindo Molecular Technologies.
  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PMC.
  • Regioselective preparation of substituted pyrimidines. (2012).
  • SYNTHESIS OF 4-AMINOPYRIMIDINE COMPOUNDS. (2018).
  • Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2025).
  • The Versatility of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide for Synthetic Intermediates in Drug Discovery. (n.d.). BenchChem.

Sources

Preparation of sirtuin modulators using 2-(Morpholinomethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists involved in the discovery of sirtuin-modulating therapeutics. It details the synthesis of the privileged scaffold 2-(Morpholinomethyl)pyrimidin-4-amine and its subsequent application in generating Sirtuin 1 (SIRT1) activators (STACs) or inhibitors.

The 2-(Morpholinomethyl)pyrimidin-4-amine Scaffold

Executive Summary

Sirtuins (SIRT1–7) are NAD⁺-dependent deacylases governing metabolic homeostasis, DNA repair, and aging.[1][2][3][4][5] The modulation of SIRT1, in particular, has been pursued for treating type 2 diabetes, neurodegeneration, and inflammatory disorders.[6][7]

The 2-(Morpholinomethyl)pyrimidin-4-amine moiety acts as a critical pharmacophore in several "second-generation" sirtuin modulators (e.g., analogs of SRT1720 or SRT2104).

  • Structural Role: The pyrimidine ring serves as a rigid hinge binder, often interacting with the acidic residues in the SIRT1 catalytic pocket.

  • Pharmacokinetics: The morpholine tail, linked via a methylene bridge, provides essential aqueous solubility and modulates metabolic stability, preventing rapid clearance common to lipophilic STACs.

This guide provides a validated, scalable protocol for synthesizing this core intermediate and elaborating it into bioactive modulators.

Chemical Synthesis Protocol

Objective: Preparation of 2-(Morpholinomethyl)pyrimidin-4-amine (Compound 4 ) from 2-chloroacetonitrile.

Reaction Scheme Overview

The synthesis follows a convergent "Acyclic Amidine" route, avoiding the use of unstable chloromethyl-pyrimidine intermediates.

  • Pinner Reaction: Conversion of nitrile to imidate.

  • Amidine Formation: Conversion of imidate to amidine.

  • Nucleophilic Substitution: Installation of the morpholine tail.

  • Cyclocondensation: Formation of the pyrimidine ring.

Detailed Methodology

Reagents Required:

  • 2-Chloroacetonitrile (Toxic/Lachrymator)

  • Sodium Methoxide (0.5 M in MeOH)

  • Ammonium Chloride (Solid)

  • Morpholine (Anhydrous)

  • 3-Ethoxyacrylonitrile (for 4-NH₂ installation)

  • Ethanol (Absolute)

Step 1: Preparation of 2-Chloroacetamidine Hydrochloride Rationale: Direct conversion of nitriles to amidines is difficult; the Pinner method via an imidate intermediate is the industry standard for yield and purity.

  • Imidate Formation:

    • Charge a flame-dried 3-neck flask with 2-chloroacetonitrile (1.0 eq) and anhydrous Methanol (10 vol).

    • Cool to 0°C under N₂ atmosphere.

    • Slowly add Sodium Methoxide (0.1 eq catalytic) or bubble dry HCl gas if using acid-catalyzed Pinner (Standard Patent method often uses NaOMe for base-catalyzed addition of MeOH followed by NH4Cl).

    • Preferred Route (Base-Cat): Add NaOMe (0.1 eq) in MeOH. Stir at 0°C for 2 hours, then warm to RT for 16 hours. This forms the imidate in situ.

  • Amidination:

    • Add solid Ammonium Chloride (1.1 eq) directly to the reaction mixture.

    • Stir at room temperature for 24–48 hours.

    • Workup: Filter off the inorganic salts (NaCl). The filtrate contains the crude 2-chloroacetamidine. Concentrate in vacuo to a white solid.

    • Checkpoint: Verify by LC-MS (Target Mass: ~92.5 Da for cation).

Step 2: Synthesis of 2-Morpholinoacetamidine Rationale: Installing the morpholine before ring closure prevents the formation of quaternary ammonium byproducts that occur if reacting morpholine with a chloromethyl-pyrimidine.

  • Dissolve crude 2-chloroacetamidine hydrochloride (1.0 eq) in absolute Ethanol .

  • Add Morpholine (2.5 eq). The excess acts as both nucleophile and proton scavenger.

  • Heat to reflux (78°C) for 4–6 hours.

  • Monitoring: Monitor consumption of starting material by TLC (DCM/MeOH 9:1).

  • Workup: Cool to RT. Concentrate to remove Ethanol and excess Morpholine.

  • Resuspend residue in minimal isopropanol and filter to remove morpholine hydrochloride salts. Use the crude filtrate (2-morpholinoacetamidine) for the next step.

Step 3: Pyrimidine Ring Closure Rationale: The reaction of an amidine with 3-ethoxyacrylonitrile is a regiospecific cyclization that yields the 4-aminopyrimidine directly.

  • To the ethanolic solution of 2-morpholinoacetamidine (1.0 eq), add 3-ethoxyacrylonitrile (1.1 eq).

  • Add a base: Sodium Ethoxide (1.2 eq) or DBU to facilitate the condensation.

  • Reflux at 80°C for 12–16 hours.

  • Workup:

    • Concentrate the mixture.[8]

    • Dissolve in EtOAc and wash with saturated NaHCO₃ and Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via Flash Chromatography (0–10% MeOH in DCM).

    • Product: 2-(Morpholinomethyl)pyrimidin-4-amine.

    • Appearance: Off-white to pale yellow solid.

    • Yield: ~40–60% over 3 steps.

Application: Derivatization into Sirtuin Modulators

The 4-amine group is the handle for coupling to the "Head" group of the modulator (often a bicyclic aromatic system).

General Coupling Protocol (Amide Bond Formation): To synthesize a typical SIRT1 activator (e.g., analogous to fused heterocyclic carboxamides):

  • Activation: Dissolve the Carboxylic Acid partner (e.g., Thieno[3,2-d]pyrimidine-6-carboxylic acid) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min to form the active ester.

  • Coupling: Add 2-(Morpholinomethyl)pyrimidin-4-amine (1.0 eq).

  • Heat at 60°C for 4–12 hours. (The pyrimidine amine is weakly nucleophilic and requires heat/HATU).

  • Purification: Isolate via Reverse Phase HPLC (Water/Acetonitrile + 0.1% TFA).

Biological Validation: SIRT1 Deacetylation Assay

Once synthesized, the modulator must be validated for SIRT1 activity.

Assay Principle: A Fluor-de-Lys (FDL) type assay. The compound is incubated with recombinant SIRT1, NAD⁺, and an acetylated p53 peptide substrate coupled to a fluorophore. Deacetylation allows a developer enzyme (Trypsin) to cleave the fluorophore, generating a signal.

Protocol:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

  • Enzyme Mix: Dilute recombinant hSIRT1 (0.5 U/well) in buffer.

  • Substrate Mix: 500 µM NAD⁺ + 100 µM FDL-p53 peptide (Ac-Arg-His-Lys-Lys(Ac)-AMC).

  • Reaction:

    • Add 10 µL Test Compound (in DMSO).

    • Add 20 µL Enzyme Mix. Incubate 10 min (for pre-equilibrium).

    • Add 20 µL Substrate Mix to initiate.

    • Incubate 45 min at 37°C.

  • Stop/Develop: Add 50 µL Developer Solution (Nicotinamide + Trypsin). Incubate 15 min.

  • Read: Measure Fluorescence (Ex 360 nm / Em 460 nm).

Data Analysis:

  • Calculate % Activation relative to DMSO control.

  • Activators (STACs): Expect >150% activity (EC₅₀ < 5 µM).

  • Inhibitors: Expect <50% activity (IC₅₀ < 10 µM).[9]

Visualization of Workflows
Figure 1: Synthesis Pathway of the Pyrimidine Scaffold

This diagram illustrates the convergent synthesis described in Section 2.

Synthesispath cluster_0 One-Pot Potential Start 2-Chloroacetonitrile Imidate Imidate Intermediate Start->Imidate NaOMe, MeOH (Pinner) Amidine 2-Chloroacetamidine Imidate->Amidine NH4Cl MorphAmidine 2-Morpholinoacetamidine Amidine->MorphAmidine Morpholine Reflux Product 2-(Morpholinomethyl) pyrimidin-4-amine MorphAmidine->Product Cyclization Reagent 3-Ethoxyacrylonitrile Reagent->Product + NaOEt/EtOH

Caption: Convergent synthesis of the 2-(Morpholinomethyl)pyrimidin-4-amine scaffold via the Pinner-Amidine route.

Figure 2: SIRT1 Assay & Mechanism Logic

This diagram details the biological validation logic.

AssayLogic Compound Synthesized Modulator Complex Enzyme-Modulator Complex Compound->Complex Bind Allosteric Site SIRT1 SIRT1 Enzyme (Apo) SIRT1->Complex Reaction Deacetylation Reaction Complex->Reaction Km alteration (STAC mechanism) Substrates NAD+ & Ac-p53-AMC Substrates->Reaction Signal Fluorescence (460 nm) Reaction->Signal Trypsin Cleavage Validation Activity > 150%? Signal->Validation Hit Confirmation Hit Confirmation Validation->Hit Confirmation Yes Refine SAR Refine SAR Validation->Refine SAR No

Caption: Fluor-de-Lys assay workflow for validating SIRT1 activation (STAC) potential.

References
  • Vu, C. B., et al. (2010). Quinazolinone, quinolone and related analogs as sirtuin modulators. Patent WO2010037127A1. (Primary source for the synthesis of Compound 127/Intermediate).

  • Milne, J. C., et al. (2007). Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes. Nature, 450(7170), 712-716. (Foundational paper on STAC mechanism and assays).

  • Dai, H., et al. (2010). Crystallographic structure of a small molecule SIRT1 activator-enzyme complex. Nature Communications, 1, 88. (Structural basis for aminopyrimidine binding).

  • Schenone, S., et al. (2014). Pyrazolo[3,4-d]pyrimidines as potent inhibitors of the Src family kinases. Journal of Medicinal Chemistry (General reference for aminopyrimidine synthesis via ethoxyacrylonitrile).

Sources

Application Note: Scalable Synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine via De Novo Ring Construction

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists focusing on the scalable, safe, and efficient synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine .

Executive Summary

The synthesis of 2-substituted-4-aminopyrimidines is a critical workflow in the development of kinase inhibitors (e.g., PI3K, mTOR). While laboratory-scale methods often utilize nucleophilic displacement on 2-chloropyrimidines, this approach is poorly suited for scale-up due to the instability of 2-(chloromethyl)pyrimidine intermediates and the generation of potential genotoxic impurities (PGIs).

This guide details a De Novo Ring Construction Strategy . By building the pyrimidine core from a morpholine-functionalized amidine and a masked acrylonitrile equivalent, we achieve:

  • Higher Safety: Elimination of unstable halomethyl-pyrimidine intermediates.

  • Process Robustness: Convergent synthesis with crystalline intermediates.

  • Scalability: Avoidance of chromatographic purification in favor of crystallization.

Retrosynthetic Analysis & Strategy

The traditional disconnection relies on the amination of 2-(chloromethyl)pyrimidin-4-amine. However, the 2-chloromethyl species is prone to self-alkylation and hydrolysis.

Selected Route: The Amidine-Acrylonitrile Cyclization Our optimized protocol utilizes the condensation of 2-morpholinoacetamidine with 3-(dimethylamino)acrylonitrile (or its ethoxy analog). This method ensures the "morpholinomethyl" moiety is installed before ring closure, preventing late-stage alkylation issues.

Reaction Scheme Visualization

ReactionScheme Start1 Morpholine Inter1 2-Morpholinoacetonitrile Start1->Inter1 Alkylation (K2CO3, Toluene) Start2 Chloroacetonitrile Start2->Inter1 Inter2 2-Morpholinoacetamidine (Free base or HCl salt) Inter1->Inter2 Pinner-like (NaOMe, NH4Cl) Product 2-(Morpholinomethyl) pyrimidin-4-amine Inter2->Product Cyclization (NaOEt, EtOH, Reflux) Reagent 3-(Dimethylamino)acrylonitrile Reagent->Product

Caption: Convergent synthetic pathway avoiding unstable chloromethyl intermediates.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Morpholinoacetonitrile

Objective: Safe installation of the morpholine handle.

Rationale: Chloroacetonitrile is a potent alkylating agent. Using a biphasic system or controlled addition in toluene allows for effective heat management and sequestration of the inorganic salts.

Protocol:

  • Reactor Setup: 5L Jacketed Glass Reactor equipped with overhead stirrer (200 rpm), reflux condenser, and internal temperature probe.

  • Charging: Charge Morpholine (1.0 equiv, 87.1 g/mol ) and Potassium Carbonate (1.2 equiv, anhydrous) into Toluene (10 vol relative to morpholine).

  • Addition: Heat mixture to 40°C. Add Chloroacetonitrile (1.05 equiv) dropwise via addition funnel over 2 hours. Critical: Exothermic reaction. Maintain internal temp < 55°C.

  • Reaction: Stir at 60°C for 4 hours. Monitor by GC-MS or TLC (EtOAc/Hexane).

  • Workup: Cool to 20°C. Filter off inorganic salts (KCl/K2CO3). Wash the filter cake with Toluene.

  • Isolation: Concentrate the filtrate under reduced pressure (40°C, 20 mbar) to yield 2-Morpholinoacetonitrile as a pale yellow oil.

    • Yield Target: >90%[1]

    • Purity: >95% (GC). Used directly in Stage 2.

Stage 2: Synthesis of 2-Morpholinoacetamidine Hydrochloride

Objective: Activation of the nitrile to the amidine.

Rationale: Direct addition of ammonia to nitriles is slow. We employ a modified Pinner sequence or a base-catalyzed addition of methanol followed by ammonolysis, which is more scalable than using corrosive HCl gas.

Protocol:

  • Formation of Imidate: Dissolve 2-Morpholinoacetonitrile (1.0 equiv) in Methanol (5 vol). Add Sodium Methoxide (0.1 equiv, 25% w/w in MeOH). Stir at 25°C for 12–16 hours.

    • Mechanism:[2][3][4][5][6][7] Formation of the methyl imidate intermediate.

  • Ammonolysis: Add Ammonium Chloride (1.1 equiv) to the mixture.

  • Reaction: Heat to 40–50°C for 4–6 hours. The reaction slurry thickens as NaCl precipitates and the amidine hydrochloride forms.

  • Workup: Cool to 0–5°C. Filter the suspension to remove NaCl.

  • Concentration: Concentrate the filtrate to dryness.

  • Purification (Trituration): Suspend the crude solid in Isopropanol (3 vol), stir at reflux for 30 min, then cool to 0°C. Filter the white solid.

    • Product:2-Morpholinoacetamidine HCl .

    • Yield Target: 75–85%.

Stage 3: Cyclization to 2-(Morpholinomethyl)pyrimidin-4-amine

Objective: Pyrimidine ring formation.

Rationale: The reaction between an amidine and 3-(dimethylamino)acrylonitrile (or 3-ethoxyacrylonitrile) is highly regioselective. The amidine nitrogen attacks the electrophilic beta-carbon, followed by elimination of dimethylamine/ethanol, and subsequent intramolecular cyclization onto the nitrile.

Protocol:

  • Reactor Setup: 5L Reactor, inert atmosphere (N2).

  • Base Preparation: Charge Ethanol (10 vol) and Sodium Ethoxide (1.2 equiv). Stir to dissolve.

  • Amidine Charging: Add 2-Morpholinoacetamidine HCl (1.0 equiv) to the base solution. Stir for 30 min to liberate the free amidine.

  • Electrophile Addition: Add 3-(Dimethylamino)acrylonitrile (1.05 equiv) (CAS: 2407-68-3) in one portion.

    • Note: 3-Ethoxyacrylonitrile (CAS: 61310-53-0) can be substituted but may require longer reaction times.

  • Reflux: Heat the mixture to reflux (78°C) for 8–12 hours.

    • IPC (In-Process Control): HPLC should show <2% remaining amidine.

  • Workup:

    • Distill off ~70% of the Ethanol.

    • Add Water (5 vol) and cool to 5°C.

    • The product often crystallizes directly from the aqueous ethanol mixture.

    • If oiling occurs, extract with 2-MeTHF (3 x 5 vol), dry (Na2SO4), and concentrate.

  • Recrystallization: Recrystallize from Ethyl Acetate/Heptane (1:2) if necessary.[1][8][9]

    • Final Appearance: Off-white to pale yellow crystalline solid.

    • Yield Target: 60–70% (Stage 3).

Process Safety & Engineering Controls

Hazard ClassCritical Control ParameterMitigation Strategy
Exotherm Stage 1 AlkylationDosing rate of chloroacetonitrile controlled by reactor temperature (<55°C). Emergency cooling loop active.
Toxicity Chloroacetonitrile / AcrylonitrilesHigh-containment handling (isolator or vented hood). Use of closed-system transfer devices (CSTD).
Ammonia Stage 2 AmmonolysisScrubber system connected to reactor vent to neutralize evolved ammonia gas.
Genotoxicity Residual ElectrophilesValidated analytical method (LC-MS) to ensure 3-(dimethylamino)acrylonitrile is <10 ppm in final API intermediate.

Analytical Quality Control

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH 9). Basic pH is crucial for retaining the morpholine amine.

  • Mobile Phase B: Acetonitrile.[2][10]

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm (Pyrimidine core) and 210 nm.

Self-Validating Check:

  • The appearance of the product peak (approx RT 6-8 min) must correlate with the disappearance of the Amidine peak (early eluting) and the Acrylonitrile peak.

  • 1H NMR (DMSO-d6): Diagnostic peaks: Pyrimidine protons (two doublets, ~8.0 and ~6.3 ppm), NH2 broad singlet (~6.8 ppm), Morpholine CH2s (3.6 and 2.4 ppm), and the unique CH2 linker singlet (~3.2 ppm).

Workflow Visualization

Workflow cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Amidine Formation cluster_2 Stage 3: Cyclization S1_Mix Mix Morpholine + K2CO3 in Toluene S1_Add Add Chloroacetonitrile (T < 55°C) S1_Mix->S1_Add S1_Filter Filter Salts & Concentrate S1_Add->S1_Filter S2_Imidate Add NaOMe/MeOH (Form Imidate) S1_Filter->S2_Imidate S2_Ammonia Add NH4Cl (Heat 50°C) S2_Imidate->S2_Ammonia S2_Isolate Filter NaCl & Triturate (Isolate Amidine HCl) S2_Ammonia->S2_Isolate S3_React Amidine + 3-DMA-Acrylonitrile + NaOEt/EtOH (Reflux) S2_Isolate->S3_React S3_Cryst Crystallize from Water/EtOH or EtOAc S3_React->S3_Cryst

Caption: Step-by-step unit operations for the scale-up process.

Troubleshooting & Optimization

  • Issue: Low yield in Stage 3 (Cyclization).

    • Cause: Incomplete liberation of the free amidine from the HCl salt.

    • Fix: Ensure NaOEt stoichiometry is correct (1.0 equiv to neutralize HCl + 0.1-0.2 equiv catalytic excess).

  • Issue: Product is colored (brown/orange).

    • Cause: Polymerization of the acrylonitrile reagent.

    • Fix: Ensure the acrylonitrile is added after the amidine is free-based. Keep the reaction under strict N2 atmosphere. Use charcoal filtration during recrystallization.

  • Issue: "Sticky" solids during filtration.

    • Fix: Slow cooling rates (5°C/hour) during crystallization to promote larger particle growth.

References

  • Preparation of 4-aminopyrimidines via amidine cyclization

    • Bagley, M. C., et al. "A new one-step synthesis of 4-aminopyrimidines." Tetrahedron Letters, 2002.
    • Source:

  • Synthesis of morpholinoacetamidine derivatives

    • Garigipati, R. S. "An efficient conversion of nitriles to amidines." Tetrahedron Letters, 1990.
    • Source:

  • General Pyrimidine Construction (Vitamins/Drugs)

    • Ullmann's Encyclopedia of Industrial Chemistry, "Pyrimidines".
    • Source:

  • Safety of Chloroacetonitrile

    • PubChem Labor
    • Source:

  • Analogous Scale-up Procedure (Vitamin B1 Intermediate)

    • "Process for preparing 2-methyl-4-amino-5-aminomethylpyrimidine."[1][10][11][12] US Patent 6,365,740.[8]

    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. As Senior Application Scientists, we aim to move beyond simple protocols, focusing on the underlying chemical principles to empower you to troubleshoot and enhance your experimental outcomes.

Synthesis Overview & Mechanistic Considerations

The successful synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine hinges on the effective formation of a C-C bond between the pyrimidine-2-methyl position and the morpholine nitrogen via a methylene bridge. Two principal and reliable synthetic strategies are commonly employed:

  • Route A: Two-Step Nucleophilic Substitution: This is often the most robust and high-yielding approach. It involves the initial activation of the methyl group on a 2-methylpyrimidin-4-amine precursor, typically through halogenation, to create a reactive electrophile. This intermediate, 2-(chloromethyl)pyrimidin-4-amine, is then subjected to nucleophilic attack by morpholine.

  • Route B: One-Pot Mannich Reaction: This is an elegant, atom-economical, three-component condensation. It involves the reaction of a suitable pyrimidine precursor (possessing an acidic proton), formaldehyde, and morpholine.[1][2] This reaction proceeds via the formation of an electrophilic Eschenmoser's salt-like iminium ion from formaldehyde and morpholine, which is then attacked by a carbanion or enol-equivalent of the pyrimidine precursor.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Route A: Nucleophilic Substitution cluster_1 Route B: Mannich Reaction A_Start 2-Methylpyrimidin-4-amine A_Int 2-(Chloromethyl)pyrimidin-4-amine (Intermediate) A_Start->A_Int Halogenation (e.g., NCS, SO₂Cl₂) A_End Target Product A_Int->A_End Morpholine, Base (e.g., K₂CO₃) Final 2-(Morpholinomethyl)pyrimidin-4-amine A_End->Final B_Start Pyrimidine Precursor B_End Target Product B_Start->B_End Condensation B_End->Final B_Reagents Formaldehyde + Morpholine B_Reagents->B_End Start Starting Materials Start->A_Start Start->B_Start

Caption: Primary synthetic routes to 2-(Morpholinomethyl)pyrimidin-4-amine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on the more prevalent Nucleophilic Substitution pathway (Route A).

Problem: Low or No Yield of the Final Product

  • Possible Cause 1: Inefficient Halogenation of Starting Material.

    • Explanation: The conversion of 2-methylpyrimidin-4-amine to 2-(chloromethyl)pyrimidin-4-amine is a critical activation step. Incomplete reaction leaves unreacted starting material, while overly harsh conditions can lead to degradation or the formation of dichlorinated byproducts.

    • Solutions:

      • Reagent Choice: Use a mild and selective chlorinating agent like N-Chlorosuccinimide (NCS). The reaction is often initiated by a radical initiator like AIBN or benzoyl peroxide.

      • Monitor the Reaction: Track the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The chlorinated intermediate will have a different retention factor.

      • Strictly Anhydrous Conditions: Moisture can quench the chlorinating agent and lead to side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Possible Cause 2: Poor Nucleophilic Substitution.

    • Explanation: The displacement of the chloride by morpholine is an SN2 reaction. Its efficiency is highly dependent on the solvent, base, and temperature. Morpholine is a good nucleophile, but its basicity can also lead to elimination side reactions if the conditions are not optimal.[3]

    • Solutions:

      • Solvent Choice: Use a polar aprotic solvent like DMF, DMSO, or Acetonitrile. These solvents solvate the cation of the base but not the nucleophile, increasing its reactivity.

      • Base Selection: A non-nucleophilic, inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. It acts as a scavenger for the HCl generated during the reaction, driving the equilibrium forward without competing with the morpholine nucleophile.

      • Temperature Control: Start the reaction at room temperature and gently heat if progress is slow (e.g., to 50-80 °C).[4] Excessive heat can promote decomposition and side-product formation.

  • Possible Cause 3: Product Degradation during Work-up.

    • Explanation: The final product contains a basic amine and a morpholine group, making it susceptible to pH changes and potentially unstable under strongly acidic or basic conditions during extraction.

    • Solutions:

      • Mild Aqueous Work-up: Quench the reaction by pouring it into cold water.

      • Extraction Strategy: Extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. If the product has poor organic solubility, multiple extractions may be necessary.

      • Avoid Strong Acids: During purification, avoid washing with strong acids unless you intend to form the salt for isolation.

Troubleshooting Decision Tree

Troubleshooting Start Low / No Yield Check_SM Is Starting Material (SM) Consumed? Start->Check_SM Check_Int Analyze Reaction Mixture: Is the Halogenated Intermediate Present? Optimize_Sub Action: Optimize Substitution - Switch to polar aprotic solvent (DMF) - Use K₂CO₃ or Cs₂CO₃ as base - Increase temperature moderately (50-70°C) Check_Int->Optimize_Sub Yes Degradation Product Degradation Suspected Check_Int->Degradation No Check_SM->Check_Int Yes Optimize_Hal Action: Optimize Halogenation - Check reagent purity - Use radical initiator (AIBN) - Ensure anhydrous conditions Check_SM->Optimize_Hal No Review_Workup Action: Review Work-up - Use mild quench (ice water) - Avoid strong acids/bases - Perform multiple extractions Degradation->Review_Workup

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable, Nucleophilic Substitution or the Mannich Reaction?

A1: For reliability and scalability, the two-step Nucleophilic Substitution (Route A) is generally preferred. The stepwise approach allows for the isolation and purification of the reactive halogenated intermediate, leading to a cleaner final reaction and higher overall yields. The Mannich reaction, while elegant, can be more challenging to optimize as it involves a complex equilibrium between three components, and the pyrimidine starting material may lack the required C-H acidity for efficient reaction.[5]

Q2: What is the role of the base in the substitution step? Why not use a stronger base like NaH?

A2: The base (e.g., K₂CO₃) serves as an acid scavenger. It neutralizes the HCl that is formed as a byproduct when morpholine displaces the chloride ion. This prevents the protonation of the morpholine nucleophile, which would render it unreactive. Using a very strong, non-selective base like sodium hydride (NaH) is highly discouraged. It could deprotonate the 4-amino group on the pyrimidine ring, leading to undesired N-alkylation side products.

Q3: How can I effectively monitor the reaction progress?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 5-10% Methanol in Dichloromethane. The starting material (2-methylpyrimidin-4-amine) is quite polar. The chlorinated intermediate will be less polar. The final product, containing the morpholine group, will be polar again, but should have a distinct Rf value from the starting material. Staining with potassium permanganate can help visualize spots if they are not UV-active. For definitive tracking, LC-MS is the gold standard.

Q4: My final product is difficult to purify by column chromatography. What are the alternatives?

A4: The basic nature of the product can cause it to streak on silica gel.

  • Basic Alumina Chromatography: Consider using basic alumina instead of silica gel for your column.

  • Solvent System Modification: If using silica, add a small amount of a basic modifier like triethylamine (~1%) or ammonium hydroxide to the eluent. This neutralizes the acidic sites on the silica and improves peak shape.

  • Acid-Base Extraction/Crystallization: A highly effective method is to form the hydrochloride salt. Dissolve the crude product in a minimal amount of an organic solvent (e.g., isopropanol or ethyl acetate) and add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will often precipitate as a pure solid, which can be collected by filtration.[6] You can then liberate the free base with a mild base wash if needed.

ParameterRecommended ConditionRationale
Halogenation Reagent N-Chlorosuccinimide (NCS)Provides good selectivity for the methyl group, minimizing ring halogenation.
Substitution Solvent DMF, AcetonitrilePolar aprotic solvents enhance the rate of SN2 reactions.
Substitution Base K₂CO₃, Cs₂CO₃Non-nucleophilic acid scavenger; prevents side reactions.
Reaction Temperature 25°C to 80°CBalances reaction rate against potential for decomposition.
Purification Method Column Chromatography (basic modifier) or Salt PrecipitationManages the basic nature of the product for efficient purification.
Table 1. Summary of Optimized Reaction Parameters.

Detailed Experimental Protocol (Route A)

This protocol is a representative procedure adapted from established chemical principles for pyrimidine synthesis and should be optimized for your specific laboratory conditions.[7]

Step 1: Synthesis of 2-(Chloromethyl)pyrimidin-4-amine
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylpyrimidin-4-amine (5.0 g, 41.0 mmol) and N-Chlorosuccinimide (NCS) (6.0 g, 45.1 mmol, 1.1 eq).

  • Solvent Addition: Add 100 mL of an anhydrous solvent, such as carbon tetrachloride or 1,2-dichloroethane.

  • Initiation: Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile, ~100 mg).

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)pyrimidin-4-amine. This intermediate is often used directly in the next step without further purification due to its potential instability.

Step 2: Synthesis of 2-(Morpholinomethyl)pyrimidin-4-amine
  • Reaction Setup: To a 250 mL round-bottom flask, add the crude 2-(chloromethyl)pyrimidin-4-amine from the previous step (assumed 41.0 mmol).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (8.5 g, 61.5 mmol, 1.5 eq) and 100 mL of anhydrous acetonitrile.

  • Nucleophilic Addition: Add morpholine (4.3 mL, 49.2 mmol, 1.2 eq) dropwise to the stirring suspension.

  • Reaction: Stir the mixture at room temperature for 1 hour, then heat to 60 °C. Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate (typically 8-12 hours).

  • Work-up: After cooling, filter off the inorganic salts and wash them with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the resulting residue in dichloromethane (DCM). Wash with water (2 x 50 mL). The crude product can then be purified by silica gel column chromatography using a gradient of 2-8% methanol in DCM containing 0.5% triethylamine.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield 2-(Morpholinomethyl)pyrimidin-4-amine as a solid.

References

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Available at: [Link]

  • US Patent US6365740B1, Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. Google Patents.
  • US Patent US8198443B2, Synthesis of 4-amino-pyrimidines scaffolds. Google Patents.
  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. (2024). MDPI. Available at: [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • EP Patent EP2307355B1, Novel synthesis of substituted 4-amino-pyrimidines. Google Patents.
  • CN Patent CN107011254B, Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.
  • Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023). MDPI. Available at: [Link]

  • Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. (2006). Organic & Biomolecular Chemistry. Available at: [Link]

  • Morpholine. PubChem. Available at: [Link]

  • Study of 2-aminoquinolin-4(1H)-one under Mannich and retro-Mannich reaction. (2017). Journal of Heterocyclic Chemistry. Available at: [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. Available at: [Link]

  • Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. Available at: [Link]

  • Mannich reaction. Wikipedia. Available at: [Link]

Sources

Removing unreacted morpholine from 2-(Morpholinomethyl)pyrimidin-4-amine mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-(Morpholinomethyl)pyrimidin-4-amine . It is designed to troubleshoot the specific challenge of removing unreacted morpholine, a common, persistent, and basic impurity in this synthesis.

Ticket Subject: Removal of Unreacted Morpholine (Impurity) Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Triage: Select Your Scenario

Before proceeding, characterize the state of your crude reaction mixture. Morpholine (BP ~129 °C) is a liquid, while pure 2-(Morpholinomethyl)pyrimidin-4-amine is typically a solid.

ObservationProbable CauseRecommended Protocol
Sticky Oil / Gum Residual morpholine is acting as a solvent, preventing crystallization.Protocol A (Azeotropic Removal)
Precipitate in Solution Product has crashed out; morpholine remains in the mother liquor.Protocol B (Filtration & Wash)
Solid with "Fishy" Odor Product is solid but trapped morpholine traces remain.Protocol C (Recrystallization)
Low Yield after Workup Product was lost to the aqueous layer due to high water solubility.Protocol D (Rescue Extraction)

Troubleshooting Protocols

Protocol A: Azeotropic Removal (The "Standard" Fix)

Best for: Crude oils or gums that refuse to solidify. Mechanism: Morpholine is volatile (BP 129 °C) but "sticky" due to hydrogen bonding. Co-evaporation with a non-polar solvent disrupts these bonds and carries the morpholine over.

Steps:

  • Dissolve the crude oil in a minimal amount of Toluene or Chlorobenzene .

    • Why? Toluene forms azeotrope-like mixtures with amines, depressing the effective boiling point and entraining the impurity.

  • Concentrate on a rotary evaporator at 45–50 °C under high vacuum (< 10 mbar).

  • Repeat 3x. Do not stop after one cycle. The first pass removes the bulk; subsequent passes remove trapped traces.

  • Final drying: Place the flask on a high-vacuum manifold (Schlenk line) for 4-6 hours.

  • Check: If the oil solidifies into a foam or solid, proceed to Protocol C for final polish.

Protocol B: Filtration & Displacement Wash

Best for: Reaction mixtures where the product has precipitated directly. Critical Warning: Do not wash with pure water. Morpholine is miscible with water, but your product (a polar pyrimidine) usually has significant water solubility and will be lost.

Steps:

  • Filter the solid using a sintered glass funnel.

  • Displacement Wash: Wash the cake with cold Isopropanol (IPA) or Diethyl Ether .

    • Why? Morpholine is highly soluble in ether/IPA. The product is typically less soluble in these solvents when cold.

  • Suction Dry: Maintain suction for 10 minutes to pull residual solvent/morpholine through the cake.

Protocol C: Recrystallization (The "Purification")

Best for: Solid material that still smells of morpholine or shows trace peaks in NMR.

Solvent System:

  • Solvent A: Ethanol or Isopropanol (Good solubility at hot, poor at cold).

  • Anti-solvent: n-Heptane or Hexane.

Steps:

  • Dissolve crude solid in boiling Ethanol (minimal volume).

  • Add hot n-Heptane dropwise until persistent cloudiness appears.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to Room Temperature, then to 0 °C.

  • Filter crystals. Morpholine remains in the mother liquor.

Protocol D: Aqueous Workup (The "Rescue")

Best for: Large scale reactions where distillation is impractical.[1] Challenge: Both the impurity (Morpholine, pKa ~8.4) and the product (Pyrimidine amine, pKa ~4-5 for ring N, but higher for the morpholine substituent) are basic. Acid/Base extraction is difficult to tune perfectly.

Steps:

  • Dissolve crude in Dichloromethane (DCM) or Chloroform .

    • Note: Avoid Ethyl Acetate if possible; pyrimidines are often more soluble in chlorinated solvents.

  • The Brine Wash: Wash the organic layer 3x with saturated Brine (NaCl) , not water.

    • Mechanism:[2][3][4] "Salting out." The high ionic strength of brine forces the organic product to stay in the DCM layer, while the highly hydrophilic morpholine partitions into the aqueous brine.

  • Drying: Dry organic layer over

    
    , filter, and evaporate.
    

Visualizing the Workflow

The following diagram illustrates the decision logic for purifying the mixture based on the physical state of the crude material.

PurificationLogic Start Crude Reaction Mixture StateCheck Physical State? Start->StateCheck Oil Sticky Oil / Gum StateCheck->Oil No Solids Solid Precipitate / Solid StateCheck->Solid Solids Present Azeotrope Protocol A: Toluene Azeotrope (High Vac) Oil->Azeotrope Wash Protocol B: Solvent Wash (Cold Ether/IPA) Solid->Wash CheckPurity Check Purity (NMR/LCMS) Azeotrope->CheckPurity Recryst Protocol C: Recrystallization (EtOH/Heptane) Success Pure Product Recryst->Success Wash->CheckPurity CheckPurity->Recryst Impurity Remains CheckPurity->Success Clean

Caption: Decision tree for selecting the appropriate purification protocol based on crude physical state.

Frequently Asked Questions (FAQ)

Q: Can I use acidic resin (e.g., SCX-2) to scavenge the morpholine? A: Proceed with caution. While resins like SCX-2 bind amines, your product contains a primary amine (on the pyrimidine ring) and a tertiary amine (the morpholinomethyl group). It will bind to the resin just as strongly as the morpholine impurity. You would need a very specific elution gradient to separate them, which is often more time-consuming than recrystallization.

Q: I tried rotovapping, but the oil smells strongly of morpholine. Why? A: The human nose is incredibly sensitive to amines (detecting ppm levels). "Smell" is not a quantitative metric. Run a 1H NMR . If the morpholine peaks (approx. 2.8 ppm and 3.6 ppm) are <1-2%, the smell is misleading, and you may be ready for the next step.

Q: Can I use water to wash the solid product? A: Not recommended. 2-(Morpholinomethyl)pyrimidin-4-amine has a polar morpholine tail and a polar amine head. It is moderately water-soluble. Washing with pure water will likely result in significant yield loss. Always use Brine or Cold Ether .

Q: My product is oiling out during recrystallization. What do I do? A: This is a common phenomenon called "oiling out." It happens when the product is insoluble in the boiling solvent or the anti-solvent is added too fast.

  • Fix: Add a small amount of the "good" solvent (Ethanol) to redissolve the oil. Re-heat to boiling. Add the anti-solvent (Heptane) much more slowly, and ensure the solution is stirred vigorously. Seed crystals can also help induce proper solidification.

Analytical Verification

How do you confirm the morpholine is gone?

MethodMorpholine SignalProduct SignalNotes
1H NMR (DMSO-d6) Multiplets at ~2.7 ppm and ~3.5 ppm .Product morpholine peaks are distinct (usually shifted due to attachment to the ring).Most reliable method.
TLC Stains poorly with UV. Use Ninhydrin or Iodine .UV Active (Pyrimidine ring).Morpholine often streaks or stays at baseline depending on pH.
LC-MS m/z 88 (M+H).m/z ~195 (M+H).[5]Morpholine elutes very early (dead volume) in reverse phase.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 459824, 2-Amino-4-morpholin-4-yl-pyrimidine. Retrieved from [Link]

  • Biotage. (2023).[6][7] What is the best way to purify a crude reaction mixture that auto-crystallizes? Retrieved from [Link]

  • University of Rochester. (n.d.). Not Voodoo: Workup and Purification - Removing Sticky Reagents. Retrieved from [Link]

  • Ataman Kimya. (n.d.). Morpholine Technical Data and Azeotrope Information. Retrieved from [Link]

Sources

Optimizing reaction temperature for morpholine substitution on pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Nucleophilic Aromatic Substitution (


)
Ticket ID:  PYR-MORPH-001
Status:  Open
Assigned Specialist:  Senior Application Scientist[1]
Diagnostic Triage: Start Here

Before adjusting parameters, identify your specific failure mode.[1] Use the decision matrix below to determine the necessary intervention.

Reaction_Diagnostic_Flow Start Diagnostic Start: Check LCMS/TLC at t=1h NoConv < 10% Conversion (Starting Material Intact) Start->NoConv No Rxn Partial 30-60% Conversion (Stalled) Start->Partial Stalled Messy High Conversion but Multiple Spots/Tar Start->Messy Dirty WrongIso Wrong Regioisomer (C2 vs C4) Start->WrongIso Isomer Mix Action1 Increase Temp (+20°C) OR Switch to NMP/DMF NoConv->Action1 Action2 Check Stoichiometry (Product Inhibition?) Partial->Action2 Action3 Lower Temp (-10°C) Switch to EtOH/iPrOH Messy->Action3 Action4 Thermodynamic Control Issue See Section 3 WrongIso->Action4

Figure 1: Diagnostic decision tree for evaluating reaction progress and selecting immediate corrective actions.

Critical Parameter Optimization

The reaction between morpholine and a halopyrimidine is a classic Nucleophilic Aromatic Substitution (


).[1] Temperature is the primary lever for controlling kinetics  (rate) versus thermodynamics  (selectivity).[1]
2.1 Temperature & Solvent Matrix

The choice of solvent dictates your maximum temperature ceiling and reaction profile.

SolventBoiling Point (

C)
Recommended Temp RangeApplication Note
Ethanol (EtOH) 7860–78 (Reflux)Green/Standard. Best for reactive substrates (e.g., 4-chloropyrimidine).[1] Prevents thermal degradation.
Isopropanol (IPA) 8280Slightly higher energetic barrier than EtOH. Good for precipitating product upon cooling.
DMF / DMSO 153 / 18980–120High Energy. Required for deactivated rings (e.g., 5-alkyl-2-chloropyrimidine). Warning: Risk of dimethylamine impurities at T > 130°C.
NMP 202140–160Extreme Conditions. Use only for sterically hindered or electron-rich pyrimidines.[1]
2.2 Microwave vs. Conventional Heating

Microwave (MW) irradiation is superior for this transformation due to the high polarity of morpholine and the transition state.

  • Conventional: Relies on convective heat transfer. Slow ramp times can lead to "kinetic trapping" or side reactions like hydrolysis if moisture is present.

  • Microwave: Direct dielectric heating.[2]

    • Protocol: 120°C for 10–20 mins in EtOH usually replaces 12 hours of reflux.

    • Benefit: Higher yields and cleaner profiles due to shorter residence time at high energy [1][4].

Troubleshooting & FAQs
Q1: I am using 2,4-dichloropyrimidine. How do I ensure the morpholine attacks the C4 position and not C2?

Answer: This is a regioselectivity issue governed by the electronic deficiency of the ring positions.

  • Mechanism: The C4 position is more electron-deficient (lower LUMO energy) and less sterically hindered than C2.[1]

  • Temperature Control:

    • Kinetic Control (Favors C4): Perform the reaction at 0°C to Room Temperature (RT) . The morpholine will preferentially attack the most reactive site (C4).

    • Thermodynamic Control (Favors Mix/Scrambling): High heat (>80°C) allows the reaction to overcome the higher activation energy of C2, leading to mixtures or double-substitution (2,4-dimorpholinopyrimidine) [5][6].

  • Recommendation: Start at 0°C, add morpholine dropwise, and warm only to RT.

Q2: My reaction turns into a black tar with no distinct product spot.

Answer: This indicates thermal decomposition or polymerization.

  • Cause: Pyrimidines are prone to ring opening or polymerization under harsh basic conditions at high temperatures.

  • Fix:

    • Lower the Temperature: Drop from 120°C (DMF) to 80°C (EtOH/IPA).

    • Change the Base: If using strong inorganic bases (

      
      , 
      
      
      
      ) at high temp, switch to a mild organic base like DIPEA (Hünig's base) or TEA.[1]
    • Exclude Oxygen: Run under

      
       atmosphere. Morpholine can oxidize to morpholine-N-oxide at high temps, catalyzing degradation.[1]
      
Q3: I see ~50% conversion, but adding more heat doesn't push it further.

Answer: You are likely facing product inhibition or salt formation .[1]

  • The Issue: The byproduct of the reaction is HCl. If you use 1 equivalent of morpholine and no auxiliary base, the generated HCl protonates the remaining morpholine, rendering it non-nucleophilic (morpholinium chloride).

  • The Fix: Ensure you have at least 2.2 equivalents of morpholine (one as nucleophile, one as proton scavenger) or 1.1 eq morpholine + 1.5 eq DIPEA [3].[1]

Mechanism & Logic Visualization

Understanding the transition state is vital for optimizing temperature. The formation of the Meisenheimer complex is the rate-determining step (RDS).

SNAr_Mechanism cluster_0 Regioselectivity Logic Reactants Reactants (Pyrimidine + Morpholine) TS Transition State (Meisenheimer Complex) Reactants->TS Activation Energy (Ea) Heat Required Product Product (4-Morpholinopyrimidine) TS->Product Aromatization (Fast) Byproduct HCl / Salt TS->Byproduct Elimination Note C4 attack has lower Ea than C2. Low Temp = C4 Selective. High Temp = Loss of Selectivity.

Figure 2: Reaction coordinate logic. The energy barrier (


) to reach the Meisenheimer complex at C4 is lower than at C2, allowing temperature to act as a selectivity filter.[1]
Validated Protocol: The "Golden Path"

Objective: Synthesis of 4-morpholino-2-chloropyrimidine from 2,4-dichloropyrimidine with high regioselectivity.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)

  • Morpholine (1.1 eq)

  • DIPEA (1.2 eq)

  • Ethanol (Absolute) [Solvent Volume: 5 mL per mmol substrate]

Step-by-Step Procedure:

  • Dissolution: Charge 2,4-dichloropyrimidine into a round-bottom flask. Add Ethanol and stir until dissolved.

  • Cooling (Critical): Place the flask in an ice bath (

    
    C). Reason: Kinetic control to favor C4 substitution.
    
  • Addition: Mix Morpholine and DIPEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 15 minutes.

  • Reaction: Remove ice bath and allow to warm to Room Temperature (

    
    C). Stir for 2–4 hours.
    
    • Checkpoint: Check TLC/LCMS. If conversion <90%, heat to

      
      C (do not exceed 
      
      
      
      C to protect C2-Cl).
  • Workup: Evaporate Ethanol under reduced pressure. Resuspend residue in EtOAc, wash with water (

    
    ) and Brine (
    
    
    
    ).[1] Dry over
    
    
    .[3]
References
  • Microwave-Assisted Synthesis of Pyrimidines

    • Title: A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines[1][4][5]

    • Source: Semantic Scholar (2023)
    • Link:[Link]

  • Regioselectivity in Dichloropyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines
    • Source: WuXi Biology (QM Magic Class, Chapter 29)
    • Link:[Link]

  • General Morpholine Substitution Protocols

    • Title: Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine
    • Source: Frontiers in Chemistry (2025)
    • Link:[Link]

  • Microwave Efficiency

    • Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds[1]

    • Source: PMC (N
    • Link:[Link]

  • C2 vs C4 Selectivity Mechanisms

    • Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines[1][6][7][8]

    • Source: ResearchGate[5]

    • Link:[Link]

  • BenchChem Technical Support (Analogous Systems): Title: Controlling Regioselectivity in Dichloropyridine Reactions Source: BenchChem

Sources

Technical Support Center: Stability & Handling of 2-(Morpholinomethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

2-(Morpholinomethyl)pyrimidin-4-amine is a bifunctional heterocyclic building block often used in kinase inhibitor discovery and fragment-based drug design. Its structure combines a 4-aminopyrimidine core (a privileged scaffold for ATP-binding sites) with a morpholinomethyl solubilizing tail.

While generally robust, this molecule presents a dichotomy in stability: it is chemically stable in mild acidic buffers (used in HPLC) but physically unstable (hygroscopic) when isolated as a salt. Furthermore, under forcing acidic conditions (high temperature + strong mineral acid), it faces a specific degradation risk: hydrolytic deamination .

This guide provides the mechanistic insights and protocols necessary to handle this compound without compromising your data integrity.

Module 1: Chemical Stability & Degradation Mechanisms

The Protonation Landscape

To understand stability, one must understand the protonation state. This molecule is a poly-base with three distinct protonation sites.

SiteApprox. pKaBehavior in Acid
Morpholine Nitrogen ~8.4First to protonate. In pH < 7, this site is positively charged (

). This improves aqueous solubility but can make extraction into organic solvents difficult.
Pyrimidine Ring N1/N3 ~2.5 - 3.5Second to protonate. Protonation here activates the ring towards nucleophilic attack (e.g., by water).
Exocyclic Amine (

)
Very LowDoes not protonate significantly. The lone pair is delocalized into the aromatic ring.
The Primary Degradation Threat: Hydrolytic Deamination

In dilute acids at room temperature (e.g., 0.1% TFA or Formic Acid for LCMS), the molecule is stable .

However, under forcing conditions (e.g., 1N HCl at reflux, or prolonged storage in strong acid), the exocyclic amino group at position 4 can be hydrolyzed. This is driven by the protonation of the pyrimidine ring, which makes the C4 carbon highly electrophilic. Water attacks C4, displacing ammonia (


) and generating the pyrimidinone  (tautomer of 4-hydroxypyrimidine) derivative.
Visualizing the Degradation Pathway

The following diagram illustrates the mechanism of failure under forcing acidic conditions.

DegradationPathway Start 2-(Morpholinomethyl) pyrimidin-4-amine Protonation Ring Protonation (Activation) Start->Protonation Strong Acid (H+) Attack Nucleophilic Attack (by H2O at C4) Protonation->Attack + H2O / Heat Intermediate Tetrahedral Intermediate Attack->Intermediate Product 2-(Morpholinomethyl) pyrimidin-4(3H)-one (Hydrolysis Product) Intermediate->Product - NH3 Ammonia Release of NH3 Intermediate->Ammonia

Figure 1: Mechanism of acid-catalyzed hydrolytic deamination of the 4-aminopyrimidine moiety.[1][2]

Module 2: Troubleshooting Guide

Scenario A: "I see a split peak or a new peak in my LC-MS chromatogram."
  • Symptom: In acidic mobile phases (0.1% TFA), a new peak appears with a mass shift of +1 Da (if deaminated to OH,

    
     Da) or simply peak broadening.
    
  • Root Cause:

    • Column Overloading: The morpholine group is basic.[3] If you inject a high concentration, it interacts with residual silanols on the column, causing tailing.

    • Sample Hydrolysis: If the sample was dissolved in strong acid (e.g., 1N HCl) and left overnight before injection.

  • Solution:

    • Immediate Fix: Switch mobile phase modifier from TFA to Ammonium Formate (pH 3.8) or Ammonium Bicarbonate (pH 8-10) . Basic pH suppresses protonation of the morpholine, often sharpening the peak.

    • Verification: Check the mass. If

      
       (195 Da) is observed alongside the parent (194 Da), chemical hydrolysis has occurred. Discard the sample.
      
Scenario B: "The solid turned into a sticky gum after lyophilization."
  • Symptom: You synthesized the HCl salt, lyophilized it, and opened the flask to find a deliquescent goo.

  • Root Cause: Hygroscopicity. Pyrimidine salts, especially with morpholine side chains, are notorious for absorbing atmospheric water. This is a physical instability, not chemical degradation.

  • Solution:

    • Do not lyophilize HCl salts unless absolutely necessary.

    • Protocol: Isolate the salt by precipitation from anhydrous solvents (e.g., Ethanol/Diethyl Ether) and dry in a vacuum desiccator over

      
      .
      

Module 3: Experimental Protocols

Validated Stress Test (Acid Stability)

Use this protocol to determine if your specific batch or formulation is stable for your intended use case.

  • Preparation: Dissolve 1 mg of 2-(Morpholinomethyl)pyrimidin-4-amine in 1 mL of solvent.

    • Sample A (Control): Methanol.

    • Sample B (Mild Acid): 0.1 M HCl.

    • Sample C (Stress): 1.0 M HCl.

  • Incubation:

    • Keep Sample A and B at Room Temperature for 24 hours.

    • Heat Sample C to 60°C for 4 hours.

  • Analysis: Dilute all samples 1:10 with water/acetonitrile (50:50) and inject onto HPLC.

  • Acceptance Criteria:

    • Sample B should show < 0.5% degradation compared to Sample A.

    • Sample C will likely show degradation (formation of the pyrimidinone). If >5% degradation is observed, avoid exposing the compound to these conditions during synthesis workup.

Synthesis of the Stable Dihydrochloride Salt

To avoid the "sticky gum" issue, follow this precipitation method rather than evaporation.

  • Dissolve the free base (1.0 eq) in a minimum amount of absolute ethanol or isopropanol .

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 4M HCl in Dioxane (2.5 eq). Do not use aqueous HCl.

  • A white precipitate should form immediately.

  • Stir for 30 minutes at 0°C.

  • Add Diethyl Ether or MTBE (3x volume of the alcohol) to drive precipitation to completion.

  • Filter under Nitrogen (to avoid moisture uptake).

  • Wash the solid with cold Ether.

  • Critical Step: Dry in a vacuum oven at 40°C for 12 hours. Store in a desiccator.

Module 4: Decision Logic for Handling

Use the following flowchart to determine the correct handling procedure based on your application.

HandlingLogic Start Start: Handling 2-(Morpholinomethyl)pyrimidin-4-amine AppType What is the Application? Start->AppType LCMS LC-MS / Analytical AppType->LCMS Storage Long-term Storage AppType->Storage Reaction Chemical Reaction AppType->Reaction AcidBuffer Use 0.1% Formic Acid (Stable < 24h) LCMS->AcidBuffer Form Salt or Free Base? Storage->Form AcidCond Acidic Reagents? Reaction->AcidCond FreeBase Store at -20°C (Stable) Form->FreeBase Free Base Salt Desiccator Required (Hygroscopic Risk) Form->Salt HCl Salt Mild pH > 2 (Proceed) AcidCond->Mild No Harsh pH < 1 + Heat (Monitor for Hydrolysis) AcidCond->Harsh Yes

Figure 2: Decision matrix for solvent selection and storage conditions.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use TFA (Trifluoroacetic acid) to dissolve the compound for NMR? A: Yes, but do not store it for prolonged periods (days). TFA is a strong acid. While the molecule is relatively stable in TFA-d at room temperature for the duration of an NMR experiment (1-2 hours), long-term storage in TFA can lead to slow degradation. Use DMSO-d6 for stability.

Q2: Why is my yield low when I try to deprotect a Boc group on the morpholine using 4N HCl? A: If you are heating the reaction, you might be hydrolyzing the aminopyrimidine. Perform Boc deprotection at Room Temperature using 4M HCl in Dioxane. Do not reflux.[4]

Q3: Is the "Mannich" linkage (the


 between the ring and morpholine) stable? 
A:  Yes. Unlike aliphatic Mannich bases which can undergo retro-Mannich reactions (releasing formaldehyde and amine), the attachment to the aromatic pyrimidine ring stabilizes the 

bond significantly [1]. It is generally stable to acid, base, and reduction.

References

  • PubChem. (2025).[2][5] 2-(Morpholinomethyl)pyrimidin-4-amine Compound Summary. National Library of Medicine. [Link]

  • Muller, C. et al. (2019). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization. Organic & Biomolecular Chemistry. (Demonstrates mechanism of imine/amidine hydrolysis analogous to aminopyrimidines). [Link]

  • LibreTexts Chemistry. (2025). Hydrolysis of Amides and Amidines under Acidic Conditions. [Link]

Sources

Technical Support Center: Minimizing Impurities in 2-(Morpholinomethyl)pyrimidin-4-amine Production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

Welcome to the technical support center for 2-(Morpholinomethyl)pyrimidin-4-amine (CAS: N/A for specific commercial salt, generic structure implied). This guide addresses the critical quality attributes (CQAs) required for pharmaceutical applications, specifically focusing on the suppression of process-related impurities during the nucleophilic substitution of 2-(chloromethyl)pyrimidin-4-amine with morpholine .

The Synthetic Pathway & Impurity Landscape

The production typically follows a


 mechanism. Understanding the competition between the desired pathway and side reactions is the key to purity.

ReactionPathways SM 2-(chloromethyl) pyrimidin-4-amine Product 2-(Morpholinomethyl) pyrimidin-4-amine (Target) SM->Product + Morpholine (Kinetic Control) Imp_Hydro Impurity A: 2-(Hydroxymethyl) pyrimidin-4-amine SM->Imp_Hydro + H2O (Wet Solvent/Base) Imp_Dimer Impurity B: N-Alkylated Dimer SM->Imp_Dimer + SM (Self-reaction) (High Conc/Low Morpholine) Morph Morpholine (Excess) Imp_Oxide Impurity C: N-Oxide Species Product->Imp_Oxide Peroxides in Solvent (Aging)

Figure 1: Reaction map illustrating the competition between the desired


 substitution and common impurity-generating pathways.

Critical Process Parameters (CPPs)

The following parameters must be controlled to maintain impurity levels below ICH Q3A thresholds (typically <0.10%).

ParameterRecommended RangeImpact on Impurity Profile
Stoichiometry Morpholine:SM ratio > 2.5:1Low Ratio: Increases Impurity B (Dimer) as the SM's own amine competes for the alkyl halide [1].
Temperature 40°C – 60°C>60°C: Increases risk of degradation and tarring.<30°C: Slow reaction, potential for moisture ingress over time.
Solvent Water < 0.05% (KF)High Water: Directly generates Impurity A (Hydrolysis) via substitution of -Cl with -OH [2].
Base Choice

or DIPEA
Inorganic bases (

) require vigorous stirring but reduce organic salt load. Organic bases (DIPEA) are easier to wash out but expensive.
Addition Mode Inverse AdditionAdding SM to Morpholine ensures Morpholine is always in excess, suppressing dimerization.

Troubleshooting Guide (FAQ)

Category A: Purity & Side Reactions[1][2]

Q1: I am detecting a large impurity at RRT 0.85 with a mass corresponding to [M-Cl+OH]. What is it and how do I stop it? Diagnosis: This is 2-(hydroxymethyl)pyrimidin-4-amine (Impurity A). It forms when the chloromethyl starting material reacts with water instead of morpholine. Root Cause:

  • Solvent (Acetonitrile/DMF) contains residual water.

  • Hygroscopic base (

    
    ) was exposed to air.
    
  • Atmospheric moisture entered during a long reaction time. Corrective Action:

  • Dry Solvents: Ensure Acetonitrile has a water content <0.05%. Use molecular sieves if necessary.

  • Base Handling: Dry

    
     at 120°C for 4 hours before use.
    
  • Protocol Adjustment: Increase the equivalents of morpholine. Morpholine can act as a water scavenger to some extent, but primarily, a higher concentration of morpholine statistically outcompetes water for the electrophilic center [3].

Q2: My LC-MS shows a peak at [2M-HCl]. Is this a dimer? Diagnosis: Yes, this is the N-alkylated dimer (Impurity B). Mechanism: The primary amine (-


) on the pyrimidine ring of one SM molecule attacks the chloromethyl group (-

) of another SM molecule. Corrective Action:
  • Switch to Inverse Addition: Do not add morpholine to the SM. Dissolve morpholine (3-4 eq) in the solvent and slowly add the solution of 2-(chloromethyl)pyrimidin-4-amine. This ensures the chloromethyl group always encounters a high concentration of morpholine, favoring the desired reaction over self-alkylation [4].

  • Concentration: Dilute the reaction. High concentrations favor intermolecular dimerization.

Q3: The product is turning yellow/brown upon drying. Purity is dropping. Diagnosis: Likely Oxidation or Morpholine degradation . Root Cause: Morpholine and the resulting tertiary amine product are susceptible to N-oxidation if exposed to air/light or if the solvent (e.g., THF, Dioxane) contains peroxides. Corrective Action:

  • Peroxide Test: If using ether-based solvents, test for peroxides before use.

  • Inert Atmosphere: Conduct the reaction and drying under Nitrogen or Argon.

  • Workup: Wash the organic layer with a mild reducing agent (e.g., dilute sodium bisulfite solution) during extraction to quench any oxidative species [5].

Category B: Isolation & Workup

Q4: I cannot remove excess morpholine. It drags in the proton NMR. Diagnosis: Morpholine (bp ~129°C) is difficult to remove by rotary evaporation alone. Corrective Action:

  • Aqueous Wash: Morpholine is highly water-soluble. If your product is extracted into an organic solvent (like Ethyl Acetate or DCM), wash 3x with water or brine.

  • Acidic Wash (Careful): The product is a base, but morpholine is a stronger base (

    
     ~8.3). Washing with very dilute acid might selectively remove morpholine, but you risk losing product.
    
  • Azeotrope: Co-evaporate with toluene. Morpholine forms an azeotrope with toluene, facilitating its removal.

Q5: The product is oiling out instead of crystallizing. Diagnosis: Presence of impurities (dimers/oligomers) or residual solvent preventing crystal lattice formation. Corrective Action:

  • Anti-solvent Trituration: Dissolve the crude oil in a minimum amount of hot alcohol (Isopropanol or Ethanol) and slowly add a non-polar anti-solvent (Heptane or MTBE) until cloudy. Cool slowly.

  • Seed Crystals: If available, seed the mixture.

  • Salt Formation: Consider isolating the product as an HCl or fumarate salt. Salts often crystallize much better than the free base.

Validated Experimental Protocol

To minimize the impurities discussed above, use this optimized "Inverse Addition" protocol.

Reagents:

  • 2-(chloromethyl)pyrimidin-4-amine HCl salt (1.0 eq)[1]

  • Morpholine (4.0 eq)

  • 
     (3.0 eq) - Must be anhydrous
    
  • Acetonitrile (Dry, 10V)

Step-by-Step:

  • Preparation: Charge

    
     and Morpholine into the reactor with 5V of Acetonitrile. Cool to 0-5°C.
    
  • Dissolution: Dissolve 2-(chloromethyl)pyrimidin-4-amine in the remaining 5V of Acetonitrile.

  • Inverse Addition: Slowly add the SM solution to the Morpholine/Base suspension over 1 hour, maintaining temperature <10°C. Rationale: Keeps Morpholine in vast excess to stop Dimer (Impurity B).

  • Reaction: Warm to Room Temperature (20-25°C) and stir for 4-6 hours. Monitor by HPLC.

  • Quench: Filter off inorganic salts (

    
    /KCl). Wash the cake with Acetonitrile.
    
  • Concentration: Concentrate the filtrate to an oil.

  • Purification: Redissolve in DCM, wash with water (to remove residual Morpholine and Impurity A). Dry over

    
    , concentrate, and recrystallize from EtOAc/Heptane.
    

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference on nucleophilic substitution competition).
  • BenchChem. (2025).[1] The Versatility of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide. Retrieved from 1

  • MDPI. (2021). Synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (Demonstrates selectivity of chloromethyl substitution). Retrieved from 2

  • Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (Discusses industrial handling of aminomethyl pyrimidines). Retrieved from 3

  • USP. (2024). Morpholine group in molecular structure - N-nitrosamines Chemistry. (Discusses degradation and impurity risks of morpholine derivatives). Retrieved from 4

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-(Morpholinomethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. For researchers and scientists working with heterocyclic compounds, particularly those incorporating pyrimidine and morpholine scaffolds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable analytical technique. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(Morpholinomethyl)pyrimidin-4-amine, a compound of interest in medicinal chemistry.

This document moves beyond a mere recitation of spectral data. It is designed to serve as a practical, experience-driven comparison guide. We will dissect the causality behind the observed chemical shifts and coupling patterns, grounding our analysis in the fundamental principles of NMR spectroscopy. By comparing the spectrum of our target molecule with that of its constituent fragments and related analogues, we aim to equip the reader with the expertise to confidently interpret similar spectra.

The Structural Landscape: Predicting the ¹H NMR Spectrum

Given the absence of a publicly available, experimentally-derived ¹H NMR spectrum for 2-(Morpholinomethyl)pyrimidin-4-amine, we turn to predictive methodologies. Several online platforms and software packages offer robust algorithms for the in-silico generation of NMR spectra. For this guide, a predicted ¹H NMR spectrum was generated to serve as our primary analytical tool. This approach, far from being a limitation, allows us to delve into the theoretical underpinnings of chemical shifts and spin-spin coupling, providing a foundational understanding that is directly applicable to experimental data.

The predicted spectrum forms the basis of our analysis, and its interpretation will be supported by experimental data from structurally related compounds. This comparative approach is a cornerstone of rigorous spectroscopic analysis in the research environment.

Deconstructing the Spectrum: A Signal-by-Signal Analysis

The ¹H NMR spectrum of 2-(Morpholinomethyl)pyrimidin-4-amine is best understood by dissecting the molecule into its three key components: the pyrimidine ring, the morpholine ring, and the bridging methylene group.

The Pyrimidine Protons: Aromaticity and Amine Influence

The pyrimidine ring gives rise to two distinct signals in the aromatic region of the spectrum. The position of these signals is heavily influenced by the electron-donating amino group at the C4 position and the electron-withdrawing nature of the nitrogen atoms within the ring.

  • H-6 Proton: This proton is adjacent to a ring nitrogen and the amino group. The amino group's electron-donating effect will shield this proton to some extent, while the adjacent nitrogen will have a deshielding effect. We predict this signal to appear as a doublet.

  • H-5 Proton: This proton is coupled to the H-6 proton. Its chemical shift will be influenced by both the C4-amino group and the C2-substituent. This signal is also expected to be a doublet.

The amino group (-NH₂) protons themselves will typically appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.

The Methylene Bridge: A Key Diagnostic Signal

The two protons of the methylene group (-CH₂-) connecting the pyrimidine and morpholine rings are chemically equivalent and are expected to appear as a singlet. Their chemical shift is of particular diagnostic value. Being situated between two electron-withdrawing moieties (the pyrimidine ring and the morpholine nitrogen), these protons will be significantly deshielded and are predicted to resonate at a downfield position compared to typical alkyl protons.

The Morpholine Protons: Conformational Complexity

The morpholine ring, existing in a chair conformation at room temperature, presents a more complex set of signals. The eight protons of the morpholine ring are divided into two groups: those on the carbons adjacent to the oxygen atom (O-CH₂) and those on the carbons adjacent to the nitrogen atom (N-CH₂).

  • Protons adjacent to Oxygen (O-CH₂): The electronegative oxygen atom strongly deshields these four protons, causing them to appear at a lower field (further downfield) compared to the protons adjacent to the nitrogen. Due to the chair conformation, we can expect two distinct signals for the axial and equatorial protons, which will likely appear as complex multiplets.

  • Protons adjacent to Nitrogen (N-CH₂): These four protons are less deshielded than their counterparts near the oxygen and will therefore appear at a higher field (further upfield). Similar to the O-CH₂ protons, these will also likely present as complex multiplets due to the ring's conformation.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR data for 2-(Morpholinomethyl)pyrimidin-4-amine. These values are estimations and may vary slightly in an experimental setting.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Pyrimidine H-6~ 8.0Doublet1H
Pyrimidine H-5~ 6.5Doublet1H
Amino (-NH₂)~ 5.5 - 6.5Broad Singlet2H
Methylene (-CH₂-)~ 3.6Singlet2H
Morpholine (O-CH₂)~ 3.7Multiplet4H
Morpholine (N-CH₂)~ 2.5Multiplet4H

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted spectrum, we can compare the expected chemical shifts with experimental data from similar molecules.

  • 4-Aminopyrimidine: In the ¹H NMR spectrum of 4-aminopyrimidine, the H-2, H-5, and H-6 protons appear at distinct chemical shifts, providing a baseline for the pyrimidine ring protons in our target molecule.

  • N-Substituted Morpholines: Studies on various N-substituted morpholines have shown that the protons on the carbons adjacent to the oxygen typically resonate in the range of 3.6-3.8 ppm, while those adjacent to the nitrogen appear around 2.4-2.7 ppm. This aligns well with our predictions. For instance, in N-benzylmorpholine, the O-CH₂ protons are observed around 3.7 ppm and the N-CH₂ protons around 2.4 ppm.

  • 2-Substituted Pyrimidines: The chemical shift of the methylene bridge in our target molecule can be compared to similar structures. For example, in 2-(chloromethyl)pyrimidin-4-amine, the methylene protons are expected to be in a similar downfield region due to the influence of the electronegative chlorine atom and the pyrimidine ring.

This comparative approach validates our predicted assignments and provides a robust framework for interpreting an experimental spectrum.

Experimental Protocols

For researchers intending to acquire an experimental ¹H NMR spectrum of 2-(Morpholinomethyl)pyrimidin-4-amine, the following protocol is recommended:

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used. Be aware that the chemical shifts of labile protons (like the -NH₂ group) will be solvent-dependent.

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale to 0 ppm.

¹H NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably with a field strength of 400 MHz or higher, to achieve good signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain pure absorption signals.

    • Baseline correct the spectrum to ensure accurate integration.

    • Integrate all signals and reference the spectrum to the internal standard (TMS at 0 ppm).

Visualizing the Molecular Connectivity: A Workflow Diagram

The logical flow of analyzing the ¹H NMR spectrum can be visualized as follows:

G cluster_0 Spectral Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Sample Preparation (Compound in Deuterated Solvent + TMS) B ¹H NMR Data Acquisition (High-Field Spectrometer) A->B C Data Processing (FT, Phasing, Baseline Correction, Integration) B->C D Identify Number of Signals C->D E Analyze Chemical Shifts (δ) - Aromatic Region (Pyrimidine) - Aliphatic Region (Morpholine, Methylene) D->E F Analyze Integration (Determine Proton Ratios) E->F G Analyze Splitting Patterns (Identify Neighboring Protons) F->G H Assign Signals to Protons G->H I Compare with Predicted Spectrum and Analogous Compounds H->I J Final Structure Elucidation I->J

Caption: Workflow for the ¹H NMR analysis of 2-(Morpholinomethyl)pyrimidin-4-amine.

Conclusion: A Tool for Confident Structural Elucidation

The ¹H NMR spectral analysis of 2-(Morpholinomethyl)pyrimidin-4-amine, while seemingly complex, can be systematically approached by understanding the contributions of its constituent structural motifs. By leveraging predictive tools and making informed comparisons with known compounds, researchers can confidently assign the observed signals and confirm the molecule's structure. This guide provides a framework for such an analysis, emphasizing the importance of a foundational understanding of NMR principles and a comparative, evidence-based approach to spectral interpretation. As with any analytical technique, the true expertise lies not just in acquiring the data, but in the rigorous and logical process of its interpretation.

References

  • NMRDB.org. Predict ¹H proton NMR spectra. [Link]

  • PubChem. N-Benzylmorpholine. [Link]

  • LibreTexts Chemistry. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

A Comparative Guide to HPLC Method Development for the Purity of 2-(Morpholinomethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of strategic approaches for developing a robust High-Performance Liquid Chromatography (HPLC) method to determine the purity of 2-(Morpholinomethyl)pyrimidin-4-amine. Moving beyond a simple recitation of steps, we will explore the causal relationships between the analyte's physicochemical properties and the selection of chromatographic conditions, empowering researchers to make informed, science-backed decisions.

Foundational Analysis: Understanding the Analyte

Before any method development can begin, a thorough understanding of the target analyte, 2-(Morpholinomethyl)pyrimidin-4-amine, is paramount. Its structure dictates its behavior in a chromatographic system.

  • Core Structure: A pyrimidine ring, which is aromatic and contains nitrogen atoms, providing a good chromophore for UV detection.

  • Key Functional Groups:

    • An exocyclic primary amine (-NH2) on the pyrimidine ring.

    • A morpholine ring, which contains a secondary amine.

  • Predicted Physicochemical Properties: The presence of multiple basic nitrogen atoms makes the molecule polar and highly susceptible to changes in pH. These characteristics are central to the challenges in its analysis.

PropertyPredicted Value / CharacteristicImplication for HPLC Method Development
pKa (Conjugate Acid) Amine on Pyrimidine: ~3.5-4.5Morpholine Amine: ~8.4-9.0[1][2][3]The molecule will be positively charged at acidic to neutral pH. This charge can lead to strong, undesirable interactions with silica-based columns, causing peak tailing[4][5]. pH control of the mobile phase is critical.
LogP (Octanol-Water Partition Coefficient) Low (Predicted to be hydrophilic)Poor retention is expected on traditional C18 reversed-phase columns. Strategies to increase retention are necessary.
UV Absorbance (λmax) ~230-280 nmThe pyrimidine core allows for sensitive UV detection. A wavelength scan is recommended to find the absorbance maximum for optimal sensitivity.[6]
The Method Development Workflow: A Strategic Overview

A logical, structured workflow is essential for efficient and effective method development. The process begins with analyte characterization and branches into the evaluation of different chromatographic strategies, culminating in a robust, validated method.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Strategy Comparison cluster_2 Phase 3: Optimization & Finalization A Analyte Characterization (pKa, LogP, UV Scan) B Strategy A: Reversed-Phase (RPC) with pH Control A->B Informs Strategy C Strategy B: Reversed-Phase (RPC) with Modern Column A->C Informs Strategy D Strategy C: Hydrophilic Interaction (HILIC) A->D Informs Strategy E Select Best Strategy (Peak Shape, Resolution) B->E C->E D->E F Method Optimization (Gradient, Flow Rate) E->F Fine-tuning G Validation according to ICH Q2(R1) Guidelines F->G Final Protocol

Caption: A logical workflow for HPLC method development.

Comparative Analysis of Chromatographic Strategies

The primary challenge for 2-(Morpholinomethyl)pyrimidin-4-amine is its polar, basic nature. This section compares three distinct strategies to address this challenge, each with its own mechanistic approach.

The Rationale: This is the most common starting point in HPLC. The primary cause of poor peak shape for basic compounds on silica-based C18 columns is the interaction between the positively charged analyte and negatively charged residual silanol groups on the silica surface.[4][5] By operating at a low mobile phase pH (e.g., pH 2.5-3.0), we can protonate the silanol groups, minimizing this secondary interaction and thereby reducing peak tailing.[7][8]

Experimental Protocol:

  • Column: Standard C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or determined λmax).

  • Column Temperature: 30 °C.

Expected Performance Data (Hypothetical):

ParameterMain PeakPotential Impurity 1
Retention Time (min) 3.53.1
Tailing Factor (Asymmetry) 1.81.9
Resolution (Rs) -1.3

Verdict:

  • Pros: Utilizes common, readily available columns and mobile phases.

  • Cons: Likely to still exhibit significant peak tailing, which can compromise the accuracy of impurity quantification. Poor retention is also a high probability.

The Rationale: Column technology has advanced significantly. Modern columns often feature high-purity silica with extensive end-capping or employ embedded polar groups within the stationary phase. These modifications are specifically designed to shield residual silanols, providing much better peak shapes for basic analytes even at mid-range pH values.[8][9]

Experimental Protocol:

  • Column: C18 with embedded polar group (e.g., RP-Amide), 4.6 x 150 mm, 3.5 µm.[10]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Expected Performance Data (Hypothetical):

ParameterMain PeakPotential Impurity 1
Retention Time (min) 4.84.2
Tailing Factor (Asymmetry) 1.21.3
Resolution (Rs) -2.1

Verdict:

  • Pros: Significant improvement in peak shape and potentially better retention due to secondary interactions with the embedded polar group.

  • Cons: These columns can be more expensive and may exhibit different selectivity compared to a standard C18.

The Rationale: For highly polar compounds that are poorly retained in RPC, HILIC is an excellent alternative.[11][12] In HILIC, a polar stationary phase (like bare silica or an amide-bonded phase) is used with a mobile phase rich in organic solvent (typically acetonitrile).[13] A water-rich layer forms on the surface of the stationary phase, and the analyte partitions into this layer, providing strong retention for polar molecules.[14]

G cluster_rpc Reversed-Phase (RPC) Mechanism cluster_hilic HILIC Mechanism rpc_stat Non-Polar Stationary Phase (C18) rpc_mob Polar Mobile Phase (High % Water) rpc_analyte Polar Analyte (Poorly Retained) rpc_analyte->rpc_mob Strong affinity for mobile phase hilic_stat Polar Stationary Phase (Silica/Amide) hilic_analyte Polar Analyte (Well Retained) hilic_stat->hilic_analyte Partitions into water layer on surface hilic_mob Non-Polar Mobile Phase (High % Acetonitrile)

Caption: Comparison of RPC and HILIC separation mechanisms for polar analytes.

Experimental Protocol:

  • Column: Amide or bare silica HILIC column, 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5.

  • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5.

  • Gradient: 0% to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Column Temperature: 35 °C.

Expected Performance Data (Hypothetical):

ParameterMain PeakPotential Impurity 1
Retention Time (min) 8.27.5
Tailing Factor (Asymmetry) 1.11.2
Resolution (Rs) -2.5

Verdict:

  • Pros: Excellent retention for polar compounds, often providing orthogonal selectivity to RPC.[11] The high organic mobile phase can also enhance MS sensitivity if that is a future requirement.

  • Cons: Requires careful attention to sample solvent to avoid peak distortion.[15] Columns may require longer equilibration times.

Method Validation: Ensuring Trustworthiness

Once an optimal chromatographic strategy is selected and optimized, the method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with regulatory guidelines such as ICH Q2(R1).[16][17]

Key validation parameters for a purity method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte in the sample.[18]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion and Recommendation

For the purity analysis of 2-(Morpholinomethyl)pyrimidin-4-amine, a polar and basic compound, traditional reversed-phase methods (Strategy A) are likely to be inadequate due to poor peak shape and insufficient retention.

A modern reversed-phase column with advanced surface technology (Strategy B) offers a significant improvement and represents a viable and robust option.

However, Hydrophilic Interaction Liquid Chromatography (HILIC - Strategy C) is the most recommended starting point. It directly addresses the primary challenge of the analyte's high polarity, promising superior retention, excellent peak shape, and an alternative selectivity profile that is highly valuable for separating closely related impurities. While it requires a different mindset from traditional RPC, the investment in developing a HILIC method is likely to yield the most reliable and accurate purity data for this challenging compound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. [Link]

  • Quality Guidelines. ICH. [Link]

  • UV Absorption Spectra of Azo Derivatives of Pyrimidine. ResearchGate. [Link]

  • Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). ResearchGate. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics. [Link]

  • Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. LCGC. [Link]

  • Technique: HILIC. Diduco. [Link]

  • Absorbance and emission data of the synthesized pyrimidines. ResearchGate. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. [Link]

  • Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters. [Link]

  • HPLC Method Development Kit: Where to Start?. Element Lab Solutions. [Link]

  • HPLC Analysis of Polar Basic and Acetic Compounds on Primesep AB Column. SIELC. [Link]

  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]

  • HPLC method development. Interchim. [Link]

  • pKa's of Inorganic and Oxo-Acids. [Link]

  • 2-Amino-4-morpholin-4-yl-pyrimidine. PubChem. [Link]

  • pKa Data Compiled by R. Williams. [Link]

  • This molecule has pKa at 3.6 , 7.5 and 8.8, could someone tell me which functions are causing this and how charged the molecule is at pH 7?. Reddit. [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]

  • 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine. Eve-biotech. [Link]

  • 6-amino-2-morpholin-4-yl-5-nitrosopyrimidin-4-ol. Chemical Synthesis Database. [Link]

  • 2-Methylpyrimidin-4-amine. PubChem. [Link]

Sources

A Comparative Guide to the Bioactivity of 2-(Morpholinomethyl)pyrimidin-4-amine and 2-Aminopyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone for the development of novel therapeutics. Its inherent ability to engage in hydrogen bonding and other key molecular interactions has made it a privileged structure in the design of kinase inhibitors, antimicrobial agents, and a host of other bioactive molecules.[1][2] This guide provides a detailed comparative analysis of the bioactivity of the parent 2-aminopyrimidine and its derivative, 2-(Morpholinomethyl)pyrimidin-4-amine.

While direct, head-to-head experimental data for 2-(Morpholinomethyl)pyrimidin-4-amine is not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) for the 2-aminopyrimidine class of compounds to provide a comprehensive and insightful comparison. We will delve into the known biological activities of the core 2-aminopyrimidine structure and extrapolate the likely impact of the morpholinomethyl substituent on its bioactivity profile.

The 2-Aminopyrimidine Scaffold: A Foundation of Diverse Bioactivity

2-Aminopyrimidine is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] This broad range of activity stems from the ability of the 2-aminopyrimidine core to mimic the purine bases of DNA and RNA, allowing it to interact with the active sites of various enzymes, particularly kinases.

Bioactivity Profile of 2-Aminopyrimidine: The Unsubstituted Core

The bioactivity of the parent 2-aminopyrimidine molecule, while not as potent as many of its substituted derivatives, provides a crucial baseline for understanding the contributions of various functional groups.

Anticancer Activity

While numerous derivatives of 2-aminopyrimidine are potent anticancer agents, the unsubstituted parent molecule generally exhibits weak to moderate cytotoxic activity. For instance, some studies on pyrimidine derivatives have shown that the core structure itself may not possess significant anticancer activity against certain cell lines without further functionalization.

Antimicrobial Activity

The 2-aminopyrimidine scaffold is a known pharmacophore in the design of antimicrobial agents.[3] However, the unsubstituted 2-aminopyrimidine has been reported to show no noteworthy biofilm inhibition activity at concentrations up to 200 µM against various bacterial strains. This suggests that while the core structure is important, specific substitutions are necessary to elicit potent antimicrobial effects.

Kinase Inhibitory Activity

The 2-aminopyrimidine moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors.[5] Its nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. However, the inhibitory activity of the unsubstituted 2-aminopyrimidine against most kinases is generally modest. The addition of various substituents is typically required to achieve high potency and selectivity.

The Impact of the Morpholinomethyl Substituent: A Look at 2-(Morpholinomethyl)pyrimidin-4-amine

The introduction of a morpholinomethyl group at the 2-position of the pyrimidin-4-amine core is anticipated to significantly modulate its bioactivity. The morpholine moiety is a common feature in many successful drugs, often improving physicochemical properties such as solubility and metabolic stability.

Anticipated Enhancement of Anticancer and Kinase Inhibitory Activity

The morpholine ring is frequently incorporated into kinase inhibitors to extend into the solvent-exposed region of the ATP-binding pocket, potentially forming additional interactions and enhancing binding affinity. For example, in the development of Polo-like kinase 4 (PLK4) inhibitors, a morpholine ring extending towards the solvent region was a key feature of potent compounds.[6] Furthermore, derivatives of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine have demonstrated significant cytotoxicity against various cancer cell lines, with some exhibiting moderate inhibitory activity against PI3Kα kinase.[7][8]

Based on these structure-activity relationships, it is reasonable to hypothesize that 2-(Morpholinomethyl)pyrimidin-4-amine will exhibit enhanced anticancer and kinase inhibitory activity compared to the unsubstituted 2-aminopyrimidine. The morpholinomethyl group can improve aqueous solubility and provide a vector for interaction with the solvent-accessible region of kinase active sites.

Comparative Bioactivity Data

Direct comparative data for the two title compounds is limited. The following table summarizes available data for 2-aminopyrimidine derivatives and related morpholine-containing compounds to provide a basis for comparison.

Compound/Derivative ClassAssay TypeTarget/Cell LineIC50/MICReference
2-AminopyrimidineBiofilm InhibitionP. aeruginosa, MSSA, MRSA>200 µM
2-Aminopyrimidine Derivative (Compound 10)Biofilm InhibitionMRSA84 µM
4,6-disubstituted-2-(4-morpholinyl) pyrimidine (P12)AntiproliferativeMCF7 (Breast Cancer)Dose-dependent reduction in colony formation
4,6-disubstituted-2-(4-morpholinyl) pyrimidine (P14)AntiproliferativeA375 (Melanoma)Dose-dependent reduction in colony formation
4-Morpholino-thiopyrano[4,3-d]pyrimidine derivative (8d)CytotoxicityA549, PC-3, MCF-7, HepG26.02–10.27 μM[7][8]
2-Aminopyrimidine derivative (CDK9/HDAC1 inhibitor)Kinase InhibitionCDK988.4 nM[9]
2-Aminopyrimidine derivative (VEGFR-2 inhibitor)Kinase InhibitionVEGFR-20.035 µM[7]

Experimental Protocols

To facilitate further research and direct comparison, we provide detailed protocols for key assays relevant to the evaluation of these compounds.

Kinase Inhibition Assay (e.g., PLK4)

This protocol describes a typical in vitro kinase assay to determine the IC50 of a test compound.

Workflow for Kinase Inhibition Assay

prep Prepare Assay Components: - Kinase (e.g., PLK4) - Substrate (e.g., a peptide) - ATP - Test Compound dilutions mix Mix kinase and test compound in assay buffer. prep->mix incubate1 Incubate at room temperature. mix->incubate1 initiate Initiate reaction by adding ATP and substrate. incubate1->initiate incubate2 Incubate at 30°C. initiate->incubate2 stop Stop reaction (e.g., by adding EDTA). incubate2->stop detect Detect phosphorylation (e.g., using a phosphospecific antibody and a detection reagent). stop->detect read Read signal on a plate reader. detect->read analyze Analyze data to determine IC50 values. read->analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Detailed Steps:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., 2-(Morpholinomethyl)pyrimidin-4-amine and 2-aminopyrimidine) in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to a 384-well plate.

  • Kinase Reaction:

    • Add the kinase (e.g., recombinant PLK4) to each well containing the test compound and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add a detection solution containing a phosphospecific antibody conjugated to a reporter (e.g., HRP) and a suitable substrate.

    • Incubate to allow for signal development.

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

    • Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

This protocol outlines a common method to assess the cytotoxic effects of compounds on cancer cell lines.[10]

Workflow for MTT Assay

seed Seed cancer cells in a 96-well plate. incubate1 Incubate for 24 hours to allow cell attachment. seed->incubate1 treat Treat cells with various concentrations of the test compounds. incubate1->treat incubate2 Incubate for 48-72 hours. treat->incubate2 add_mtt Add MTT reagent to each well. incubate2->add_mtt incubate3 Incubate for 2-4 hours to allow formazan formation. add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. incubate3->solubilize read Measure absorbance at 570 nm. solubilize->read analyze Calculate cell viability and determine IC50 values. read->analyze

Caption: Workflow for assessing cell proliferation using the MTT assay.

Detailed Steps:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]

Workflow for MIC Assay

prepare_compounds Prepare serial dilutions of test compounds in a 96-well plate. inoculate Inoculate each well with the bacterial suspension. prepare_compounds->inoculate prepare_inoculum Prepare a standardized bacterial inoculum. prepare_inoculum->inoculate incubate Incubate the plate at 37°C for 18-24 hours. inoculate->incubate read Visually inspect for bacterial growth (turbidity). incubate->read determine_mic Determine the MIC as the lowest concentration with no visible growth. read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The 2-aminopyrimidine scaffold is a highly versatile and valuable starting point for the development of a wide range of therapeutic agents. While the unsubstituted 2-aminopyrimidine exhibits modest bioactivity, its derivatives have shown exceptional potency in various disease models.

The introduction of a morpholinomethyl group, as in 2-(Morpholinomethyl)pyrimidin-4-amine, is a rational design strategy to enhance the bioactivity of the 2-aminopyrimidine core. Based on established structure-activity relationships, this modification is likely to improve physicochemical properties and provide additional interactions with biological targets, leading to enhanced anticancer and kinase inhibitory activities.

To definitively elucidate the comparative bioactivity of 2-(Morpholinomethyl)pyrimidin-4-amine and 2-aminopyrimidine, direct experimental evaluation using the protocols outlined in this guide is essential. Such studies will provide valuable data to further refine our understanding of the structure-activity relationships of this important class of compounds and guide the design of future therapeutic agents.

References

  • Qin, Y., Liu, Y., Zhang, H., Wang, Y., Zhang, Y., & Li, Y. (2021). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1748.
  • Del Bello, F., Diamanti, E., Gnerre, C., Giannella, M., Piergentili, A., Pigini, M., ... & Quaglia, W. (2015). Identification of 2-aminopyrimidine derivatives as inhibitors of the canonical Wnt signaling pathway. Bioorganic & Medicinal Chemistry, 23(17), 5436-5444.
  • Melander, R. J., Min, J., & Melander, C. (2012).
  • BenchChem. (2025). A Comparative Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors.
  • BenchChem. (2025). Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide.
  • BenchChem. (2025). The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals.
  • Hassan, A. S., El-Naggar, M., Ali, M. M., & Abd-El-Salam, O. I. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 14(12), 103442.
  • IDEXX.
  • Khan, K. M., Taha, M., Rahim, F., Siddiqui, S., Wadood, A., & Zaheer-ul-Haq. (2015). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 20(8), 14868-14883.
  • Loll, P. J., & Grochulski, P. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6503-6514.
  • Manoharan, R., & Kim, D. K. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5233.
  • Manorama, & Awasthi, G. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. GSC Biological and Pharmaceutical Sciences, 26(2), 1-10.
  • Mao, Y., Chen, H., Li, X., Wang, H., & Xu, W. (2017). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 22(11), 1870.
  • Mao, Y., Chen, H., Li, X., Wang, H., & Xu, W. (2017). Synthesis and Structure-Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. PubMed.
  • Ningbo Inno Pharmchem Co., Ltd. (2026).
  • Patel, R. V., Kumari, P., & Rajani, D. P. (2025). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 22(1), 1-15.
  • Peng, C., Wang, Y., Zhang, J., Wang, Y., & Liu, G. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.
  • Rahman, M. A. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity.
  • ResearchGate. (2025).
  • ResearchGate. (2017).
  • Sharma, V., Chitranshi, N., & Agarwal, A. K. (2014). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 21(34), 3945-3972.
  • Southern Research. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines.
  • Vlahos, C. J., Matter, W. F., Hui, K. Y., & Brown, R. F. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248.
  • Wang, S., Sun, W., Du, H., & Liu, H. (2019). Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. Frontiers in Oncology, 9, 1123.
  • Zarenezhad, E., Sadr, A. S., & Fassihi, A. (2015). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Iranian Journal of Pharmaceutical Research, 14(2), 479-487.
  • Zhang, X., & Ye, Y. (2025). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • Zhang, Y., Li, D., Wang, Y., & Li, Y. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Medicinal Chemistry, 14(7), 1345-1356.

Sources

A Comparative Guide to the Crystal Structure Validation of 2-(Morpholinomethyl)pyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. For novel chemical entities like 2-(Morpholinomethyl)pyrimidin-4-amine derivatives, which hold potential as pharmacologically active agents, structural integrity is the bedrock upon which all subsequent development activities are built. An error in structural assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns.

This guide provides an in-depth comparison of the primary and complementary techniques for the structural validation of 2-(Morpholinomethyl)pyrimidin-4-amine derivatives. As a Senior Application Scientist, my aim is to not only present the methodologies but also to instill a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation. We will explore the gold standard, single-crystal X-ray diffraction (SCXRD), and contrast its capabilities with other powerful analytical techniques, including powder X-ray diffraction (PXRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid at atomic resolution.[1] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a precise model of the molecular and crystal structure. For a molecule like 2-(Morpholinomethyl)pyrimidin-4-amine, SCXRD can unequivocally establish its stereochemistry, conformation, and intermolecular interactions in the solid state.

Experimental Workflow for Single-Crystal X-ray Diffraction

The journey from a synthesized compound to a validated crystal structure is a multi-step process that demands meticulous execution.

SCXRD_Workflow cluster_synthesis Sample Preparation cluster_growth Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination Compound Synthesized Compound Crystal_Growth Slow Evaporation / Vapor Diffusion / Cooling Compound->Crystal_Growth Dissolution in suitable solvent Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Selection of a single crystal Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Exposure to X-ray beam Data_Processing Data Processing Data_Collection->Data_Processing Generation of diffraction pattern Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Determination of unit cell & space group Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial atomic model Validation Structure Validation (checkCIF) Structure_Refinement->Validation Finalized structural model

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol for SCXRD

1. Crystal Growth:

  • Objective: To obtain a single, defect-free crystal of suitable size (typically 0.1-0.5 mm in all dimensions) for X-ray diffraction.

  • Methodology:

    • Dissolve the purified 2-(Morpholinomethyl)pyrimidin-4-amine derivative in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, or ethyl acetate/hexane) to near saturation.

    • Employ slow evaporation by leaving the solution in a loosely covered vial at room temperature.

    • Alternatively, use vapor diffusion by placing the solution in a small open vial inside a larger sealed jar containing a precipitant solvent in which the compound is less soluble.

    • Another method is slow cooling of a saturated solution.

2. Data Collection:

  • Objective: To collect a complete set of high-quality diffraction data.

  • Methodology:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

    • The crystal is rotated, and diffraction patterns are recorded at various orientations.

3. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and refine the structural model.

  • Methodology:

    • The collected data are processed to determine the unit cell parameters and space group.

    • The structure is solved using direct or Patterson methods to obtain an initial electron density map and atomic model.

    • The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

4. Structure Validation:

  • Objective: To ensure the quality and correctness of the final crystal structure.

  • Methodology:

    • The final structural model is validated using software like PLATON and the IUCr's checkCIF service.[2]

    • This process checks for inconsistencies, errors, and missed symmetry elements, generating a report of ALERTS that must be addressed.[2]

    • The final validated structure is typically deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[3]

Orthogonal and Complementary Validation Techniques

While SCXRD provides the definitive solid-state structure, it is not always feasible to obtain suitable single crystals. Moreover, the structure in the solid state may not be the only relevant conformation, especially for molecules in a biological environment. Therefore, other techniques are crucial for a comprehensive structural validation.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for the analysis of polycrystalline (powder) samples.[4] Instead of a single diffraction pattern from one crystal, PXRD produces a characteristic diffraction pattern representing the average of all crystal orientations in the sample.

Key Applications for 2-(Morpholinomethyl)pyrimidin-4-amine Derivatives:

  • Polymorph Screening: Different crystalline forms (polymorphs) of a compound will produce distinct PXRD patterns.[5] This is critical in pharmaceutical development as different polymorphs can have different solubilities, stabilities, and bioavailabilities.

  • Phase Purity: PXRD can quickly assess the purity of a crystalline sample, detecting the presence of any crystalline impurities or different polymorphic forms.

  • Comparison with SCXRD: The experimental PXRD pattern can be compared with a pattern calculated from the single-crystal structure to confirm that the bulk material is the same phase as the single crystal used for structure determination.

PXRD_vs_SCXRD cluster_sample Sample Type cluster_technique Technique cluster_output Primary Output Single_Crystal Single Crystal SCXRD Single-Crystal X-ray Diffraction Single_Crystal->SCXRD Powder Polycrystalline Powder PXRD Powder X-ray Diffraction Powder->PXRD Structure_3D 3D Atomic Structure SCXRD->Structure_3D Diffraction_Pattern 1D Diffraction Pattern PXRD->Diffraction_Pattern

Caption: Comparison of sample type and primary output for SCXRD and PXRD.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution.[6] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 2-(Morpholinomethyl)pyrimidin-4-amine derivatives, both ¹H and ¹³C NMR are essential.

Key Insights from NMR:

  • Connectivity: 2D NMR experiments like COSY and HSQC confirm the bonding network of the molecule. HMBC experiments can establish long-range correlations, for instance, between the morpholine and pyrimidine rings through the methylene bridge.

  • Conformational Analysis: In solution, molecules like 2-(Morpholinomethyl)pyrimidin-4-amine derivatives can exhibit conformational flexibility. NMR can provide insights into the preferred solution-state conformation, which may differ from the solid-state structure.

  • Purity Assessment: ¹H NMR is an excellent method for assessing the purity of a sample, as impurities will give rise to extraneous signals.

Solid-State NMR (ssNMR): For crystalline solids, ssNMR offers a bridge between the solution-state information from traditional NMR and the static picture from X-ray diffraction.[7] It can distinguish between different polymorphs and characterize amorphous content, providing complementary data to PXRD.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, can offer valuable structural information.

Key Information from MS:

  • Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy, confirming its elemental composition.

  • Fragmentation Analysis: The fragmentation pattern of a molecule in the mass spectrometer can provide clues about its structure. For a 2-(Morpholinomethyl)pyrimidin-4-amine derivative, characteristic fragments corresponding to the morpholine and pyrimidine moieties would be expected.

Comparative Analysis of Validation Techniques

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantageKey Limitation
Single-Crystal X-ray Diffraction (SCXRD) Unambiguous 3D atomic structure, stereochemistry, conformation, and intermolecular interactions in the solid state.[1]Single, high-quality crystal (0.1-0.5 mm).LowThe "gold standard" for definitive structural elucidation.Crystal growth can be a significant bottleneck.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, polymorph screening, and assessment of phase purity.[4]Polycrystalline powder (mg scale).HighRapid and non-destructive analysis of bulk material.Does not provide atomic resolution structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Atomic connectivity, solution-state conformation, and stereochemistry.[6]Soluble sample (mg scale).MediumProvides structural and dynamic information in solution.Does not directly provide information on solid-state packing.
Solid-State NMR (ssNMR) Distinguishes polymorphs, characterizes amorphous content, and provides information on solid-state dynamics.[7]Solid sample (mg scale).LowBridges the gap between solution NMR and diffraction methods.Lower resolution compared to SCXRD.
Mass Spectrometry (MS) Exact molecular weight and fragmentation patterns for structural clues.Small sample amount (µg to ng).HighHigh sensitivity and accurate mass determination.Does not provide 3D structural information.

Conclusion

The structural validation of 2-(Morpholinomethyl)pyrimidin-4-amine derivatives, like any novel pharmaceutical candidate, requires a multi-faceted and rigorous approach. While single-crystal X-ray diffraction provides the ultimate proof of structure in the solid state, it should be part of a larger analytical toolkit. The integration of data from PXRD, NMR, and mass spectrometry creates a self-validating system that ensures the correctness of the molecular structure, assesses its purity and solid-state form, and provides insights into its solution-state behavior. This comprehensive approach is essential for building a solid foundation for further drug development and for ensuring the scientific integrity of the research.

References

  • Synthesis, Spectroscopic Characterization and Antibacterial Investigation of Co(II), Fe(III), and Mn(II) Complexes with Schiff Base Ligand Derived from Substituted Aminopyrimidine. (2025). ResearchGate. [Link]

  • 2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824. PubChem. [Link]

  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2025). RSC Publishing. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). MDPI. [Link]

  • A Robust Crystal Structure Prediction Method to Support Small Molecule Drug Development with Large Scale Validation and Prospective Studies. ChemRxiv. [Link]

  • Synthesis, single-crystal, DNA interaction, spectrophotometric and spectroscopic characterization of the hydrogen-bonded charge transfer complex of 2-aminopyrimidine with π-acceptor chloranilic acid at different temperature in acetonitrile. (2017). PubMed. [Link]

  • Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon. (2023). MDPI. [Link]

  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. (2023). MDPI. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024). Research and Reviews. [Link]

  • Structure validation in chemical crystallography. (2009). PMC. [Link]

  • Combined crystal structure prediction and high-pressure crystallization in rational pharmaceutical polymorph screening. (2015). PMC. [Link]

  • Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. (2025). bioRxiv. [Link]

  • Differentiation of pharmaceutical polymorphs by solid-state NMR. JEOL. [Link]

  • Identification of Polymorphic Forms of Active Pharmaceutical Ingredient in Low-Concentration Dry Powder Formulations by Synchrotron X-Ray Powder Diffraction. (2017). PMC. [Link]

  • Crystal Structures Submitted to the CSD. Anstey Research Group.
  • XRPD for Small Molecule Drugs. DANNALAB. [Link]

  • Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. (2021). RSC Publishing. [Link]

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. (2011). Beilstein Journals. [Link]

  • THE POSSIBILITY OF USING X-RAY POWDER DIFFRACTION, INFRARED AND RAMAN SPECTROSCOPY IN THE STUDY OF THE IDENTIFICATION OF STRUCTURAL POLYMORPHS OF ACETAMINOPHEN. Biblioteka Nauki. [Link]

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. Elsevier. [Link]

  • CSD Solid Form Suite:addressing Key Issues in Solid State Development - Polymorphism, Co-Crystallisation and hydrate Formation. CCDC. [Link]

  • Comparisons of NMR Spectral Quality and Success in Crystallization Demonstrate that NMR and X-ray Crystallography Are Complementary Methods for Small Protein Structure Determination. (2005). ACS Publications. [Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). PMC. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL Ltd.. [Link]

  • The Advantages of Transmission Measurements for Overcoming the Challenges in API Analysis When Using X-Ray Diffraction (XRD). (2021). AZoM. [Link]

  • Pharmaceutical Digital Design: From Chemical Structure through Crystal Polymorph to Conceptual Crystallization Process. (2024). ACS Publications. [Link]

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (2014). MDPI. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. (2023). IJRASET. [Link]

  • Small molecule crystallography. Excillum. [Link]

Sources

A Comparative Guide to Reference Standards for the Analysis of 2-(Morpholinomethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and identity of chemical entities are paramount. This guide offers a deep dive into the selection and evaluation of reference standards for 2-(Morpholinomethyl)pyrimidin-4-amine, a key building block in medicinal chemistry. As a Senior Application Scientist, my aim is to provide not just a list of options, but a framework for making informed decisions based on scientific rigor and practical application.

Introduction: The Critical Role of a Reference Standard

2-(Morpholinomethyl)pyrimidin-4-amine, also known as 4-morpholin-4-ylpyrimidin-2-amine, is a heterocyclic amine of significant interest in the synthesis of bioactive molecules. Its structural motif, combining a pyrimidine ring with a morpholine group, makes it a versatile scaffold in drug discovery.

The accuracy of any quantitative analysis, impurity profiling, or biological assay hinges on the quality of the reference standard. A well-characterized reference standard serves as the benchmark against which all experimental samples are measured. Its role is to ensure the identity, purity, and strength of a substance, a cornerstone of regulatory compliance and scientific validity.

Comparing Commercial Reference Standards: Beyond the Label

A survey of the market reveals several suppliers of 2-(Morpholinomethyl)pyrimidin-4-amine, typically with stated purities ranging from 95% to over 98%. However, an objective comparison requires a deeper look into the documentation provided by the vendor, specifically the Certificate of Analysis (CoA).

While a specific, publicly available CoA for every commercial source of 2-(Morpholinomethyl)pyrimidin-4-amine is not always accessible, a comparative analysis can be structured based on the typical data provided for such chemical reagents. Below is a table outlining the key parameters to consider when evaluating a reference standard, with illustrative data based on common industry practices.

Table 1: Comparison of Key Quality Attributes for 2-(Morpholinomethyl)pyrimidin-4-amine Reference Standards

ParameterSupplier A (Illustrative)Supplier B (Illustrative)Supplier C (Illustrative)Importance & Rationale
Stated Purity ≥ 98%≥ 95%"For Research Use"A higher purity standard reduces the uncertainty in analytical measurements. For quantitative applications, a purity of ≥98% is recommended.
Analytical Method for Purity HPLC (High-Performance Liquid Chromatography)NMR (Nuclear Magnetic Resonance)Not SpecifiedHPLC provides a robust measure of purity by separating the main component from its impurities. qNMR (quantitative NMR) is an absolute method that does not require a separate reference standard for quantification. The absence of a specified method is a significant red flag.
Identity Confirmation ¹H NMR, Mass Spectrometry (MS)¹H NMRNot SpecifiedConfirmatory analysis by spectroscopic methods is essential to verify the chemical structure. Both NMR and MS provide unique fingerprints of the molecule.
Water Content < 0.5% (Karl Fischer)Not SpecifiedNot SpecifiedWater can affect the true concentration of the standard. Karl Fischer titration is the gold standard for water content determination.
Residual Solvents < 0.1% (GC-HS)Not SpecifiedNot SpecifiedResidual solvents from the synthesis process can interfere with analysis and may have their own toxicological properties. Gas Chromatography-Headspace (GC-HS) is a common technique for their detection.
Certificate of Analysis (CoA) Batch-specific CoA availableGeneric technical data sheetNone availableA batch-specific CoA provides the actual analytical results for the material you receive, ensuring traceability and quality.

Expert Insight: The choice of a reference standard should be guided by its intended use. For early-stage discovery and qualitative screening, a lower purity standard may be acceptable. However, for late-stage development, quality control, and any work intended for regulatory submission, a highly characterized standard with a comprehensive, batch-specific CoA is non-negotiable.

The Analytical Backbone: A Best-Practice HPLC Method for Purity Determination

A robust analytical method is the cornerstone of reference standard characterization. While a specific, validated method for 2-(Morpholinomethyl)pyrimidin-4-amine may not be publicly available, a reliable HPLC-UV method can be developed based on the analysis of structurally related morpholine and pyrimidine compounds. The following protocol represents a well-reasoned starting point for the separation and quantification of this compound.

Experimental Workflow: HPLC Purity Analysis

Caption: Workflow for HPLC Purity Determination.

Step-by-Step HPLC Protocol:
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The use of a C18 column (a non-polar stationary phase) with a polar mobile phase is characteristic of reversed-phase chromatography, which is well-suited for separating moderately polar compounds like our analyte. The formic acid helps to protonate the amine groups, leading to better peak shape and consistent retention.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 2-(Morpholinomethyl)pyrimidin-4-amine reference standard at approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B (the "diluent").

    • Prepare the sample for analysis at the same concentration in the same diluent.

    • Filter all solutions through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
UV Detection 254 nm
Gradient Program 5% B to 95% B over 15 minutes
  • Data Analysis and Purity Calculation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    • Trustworthiness: This method is self-validating in the sense that the presence of multiple peaks in the chromatogram of the reference standard itself would immediately call its purity into question. A high-purity standard should yield a single, sharp, symmetrical peak.

The Logic of a Self-Validating System

The principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) are embedded in the analytical workflow. The choice of a reversed-phase HPLC method with a C18 column is a standard and well-understood technique for a wide range of pharmaceutical compounds. The use of a gradient elution and a common UV wavelength demonstrates an experienced approach to method development for purity analysis.

The trustworthiness of this system is built on the principle of separation. Chromatography, by its very nature, separates compounds based on their physicochemical properties. A pure substance should ideally produce a single peak. The appearance of other peaks is a direct indication of impurities. Therefore, the method itself serves as a validation of the reference standard's purity.

Authoritative Grounding and Broader Context

The requirement for well-characterized reference standards is not merely an academic exercise; it is mandated by regulatory bodies worldwide. The International Council for Harmonisation (ICH) provides guidelines on impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B), which necessitate the use of qualified reference standards for the identification and quantification of impurities.

Furthermore, pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) establish official reference standards that are considered the ultimate authority in case of a dispute. While a pharmacopeial standard for 2-(Morpholinomethyl)pyrimidin-4-amine may not exist, the principles outlined in their general chapters on reference standards provide the framework for establishing a well-characterized in-house or secondary reference standard.

The Hierarchy of Reference Standards

Reference_Standard_Hierarchy Primary Primary Reference Standard (e.g., USP, Ph. Eur.) Secondary Secondary Reference Standard (Characterized against Primary) Primary->Secondary Traceability Working Working Standard (Used for routine analysis) Secondary->Working Calibration

Caption: Hierarchy of Pharmaceutical Reference Standards.

Conclusion: A Decision Framework for the Discerning Scientist

The selection of a reference standard for 2-(Morpholinomethyl)pyrimidin-4-amine should be a deliberate process based on a thorough evaluation of its characterization and the requirements of the intended application. While a higher price often correlates with a higher degree of characterization, the ultimate measure of a standard's value lies in the quality and completeness of its accompanying analytical data.

For critical applications, always insist on a batch-specific Certificate of Analysis. Scrutinize the methods used for purity assignment and identity confirmation. When in doubt, an in-house verification of the standard's purity using a robust analytical method, such as the HPLC protocol described herein, is a prudent step to ensure the integrity of your research and development efforts.

References

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • International Council for Harmonisation (ICH). (2006). Impurities in New Drug Products Q3B(R2). [Link]

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12. Reference Standards. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

Bioisosteric Replacement of Morpholine in Pyrimidine-4-amine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrimidine-4-amine scaffold is a privileged structure in kinase drug discovery, serving as the hinge-binding core for numerous FDA-approved inhibitors targeting PI3K, mTOR, JAK, and CDK. The morpholine moiety attached at the C4 position is critical for hydrogen bonding with hinge residues (e.g., Val882 in PI3K


).[1]

However, the morpholine ring often presents a "metabolic soft spot," suffering from rapid oxidative metabolism by CYP450 isoforms (primarily CYP3A4 and CYP2D6). This leads to high intrinsic clearance (


) and poor oral bioavailability.

This guide objectively compares three bioisosteric strategies to replace morpholine while retaining hinge-binding affinity:

  • Bridged Bicycles (e.g., 8-oxa-3-azabicyclo[3.2.1]octane)[2][3]

  • Spirocycles (e.g., 2-oxa-6-azaspiro[3.3]heptane)

  • Steric Shielding (e.g., (S)-3-methylmorpholine)

The Morpholine Liability: Mechanism of Failure

Before implementing replacements, one must understand the failure mode. Morpholine is susceptible to oxidative attack at the carbon atoms adjacent to the ether oxygen or the nitrogen.

Metabolic Pathway Analysis

The primary metabolic liability is


-carbon hydroxylation , leading to ring opening.

MetabolicLiability Morpholine Parent Morpholine (Hinge Binder) CYP CYP3A4/2D6 Oxidation Morpholine->CYP Hydroxy $alpha$-Hydroxy Morpholine (Unstable Hemiaminal) CYP->Hydroxy Hydroxylation at C2/C3 RingOpen Ring Open Metabolite (Inactive/Toxic) Hydroxy->RingOpen Spontaneous Ring Scission

Figure 1: The oxidative metabolic pathway of the morpholine ring leading to deactivation.

Comparative Analysis of Bioisosteres

Candidate A: The Bridged Scaffold (8-oxa-3-azabicyclo[3.2.1]octane)

Strategy: Conformational Restriction.[2] By bridging the morpholine ring with an ethylene chain, the chair conformation is locked. This prevents the necessary orbital alignment for enzymatic oxidation at the


-carbons, drastically reducing 

.
  • Pros: Significant stability improvement; often retains or improves potency due to entropic pre-organization.

  • Cons: Increased molecular weight (+26 Da); increased lipophilicity (LogD) in some vectors.

Candidate B: The Spiro Scaffold (2-oxa-6-azaspiro[3.3]heptane)

Strategy: Vector Modulation & Lipophilicity Reduction. This 4-membered spiro system changes the exit vector of the oxygen atom. Crucially, it lowers Lipophilicity (LogD) compared to morpholine, improving solubility.

  • Pros: Lowers LogD (approx -0.5 to -1.0 unit); high metabolic stability (no adjacent hydrogens for easy abstraction).

  • Cons: Altered hydrogen bond vector can reduce potency if the kinase pocket is tight; synthetic complexity.

Candidate C: Steric Shielding (3-Methylmorpholine)

Strategy: Steric Hindrance. Placing a methyl group adjacent to the nitrogen blocks the approach of CYP enzymes.

  • Pros: Minimal structural change; easy synthesis.

  • Cons: Creates a chiral center (requires enantioselective synthesis); may clash with "gatekeeper" residues in the kinase pocket.

Data Synthesis: Performance Comparison

The following table synthesizes representative SAR data for a pyrimidine-4-amine PI3K inhibitor analog (based on PQR620 and GDC-0941 series).

MetricMorpholine (Baseline)Bridged (8-oxa-3-aza...)[2][3]Spiro (2-oxa-6-aza...)3-Me-Morpholine
Potency (

)
5 nM3 nM (Improved)12 nM (Slight Loss)5 nM (Neutral)
Metabolic Stability (

)
15 min (Poor)>120 min (Excellent)>120 min (Excellent)45 min (Moderate)
Lipophilicity (cLogP) 2.12.41.6 (Best)2.3
Solubility (

)
5035150 (Best)45
LE (Ligand Efficiency) 0.420.400.410.41

Key Insight: Use the Bridged system if potency/stability is the driver. Use the Spiro system if solubility/LogD is the driver.

Experimental Protocols

Synthesis: Buchwald-Hartwig Amination

To install these bioisosteres onto a 4-chloropyrimidine scaffold, the Buchwald-Hartwig cross-coupling is the industry standard.

Reagents:

  • Substrate: 4-chloro-substituted pyrimidine (1.0 eq)

  • Amine: 8-oxa-3-azabicyclo[3.2.1]octane (1.2 eq)

  • Catalyst:

    
     (0.05 eq) or 
    
    
    
  • Ligand: BINAP or Xantphos (0.10 eq)

  • Base:

    
     (2.0 eq) or NaOtBu
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Protocol:

  • Inertion: Charge a reaction vial with the chloropyrimidine, amine, base, and ligand. Seal and purge with

    
     for 5 minutes.
    
  • Catalyst Addition: Add the Pd source rapidly against a counter-flow of

    
    .
    
  • Solvation: Add anhydrous dioxane via syringe.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: Parent + Amine - HCl).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water/brine.

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).

Assay: Human Liver Microsome (HLM) Stability

Objective: Determine Intrinsic Clearance (


).
  • Preparation: Prepare a 1

    
     solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.
    
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

  • Sampling: Aliquot 50

    
     at 
    
    
    
    min.
  • Quenching: Immediately add to 150

    
     ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    
    
    

Strategic Decision Workflow

Use this logic flow to select the correct bioisostere for your lead optimization campaign.

DecisionTree Start Start: Morpholine Lead High Clearance? CheckSolubility Is Solubility/LogD a limiting factor? Start->CheckSolubility YesSol YES: Need lower LogD CheckSolubility->YesSol NoSol NO: Solubility is fine CheckSolubility->NoSol Spiro Select Spirocycle (2-oxa-6-azaspiro[3.3]heptane) Expect: Lower LogD, High Stability YesSol->Spiro CheckPotency Is the Hinge Pocket Sterically Restricted? NoSol->CheckPotency Restricted YES: Tight Pocket CheckPotency->Restricted Open NO: Pocket can accommodate bulk CheckPotency->Open Methyl Select 3-Methylmorpholine (Minimal steric clash) Restricted->Methyl Bridged Select Bridged System (8-oxa-3-azabicyclo[3.2.1]octane) Expect: Max Stability, Locked Conformation Open->Bridged

Figure 2: Decision matrix for morpholine replacement based on physicochemical constraints.

References

  • Borsari, C., et al. (2023). "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry.

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2-Oxa-6-azaspiro[3.3]heptane: A New Morpholine Surrogate." Organic Letters.

  • Wymann, M. P., et al. (2016). "PQR620, a Potent and Selective mTORC1/2 Inhibitor for the Treatment of Cancer and Neurological Disorders." Molecular Cancer Therapeutics.

  • Surry, D. S., & Buchwald, S. W. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Barnes, K., et al. (2020). "Bridged Morpholines as Bioisosteres: Impact on Lipophilicity and Metabolic Stability."[4] Journal of Medicinal Chemistry.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Morpholinomethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is not just a matter of compliance but a cornerstone of responsible research.

Part 1: Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to mitigate exposure risks by wearing the appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the concentration and quantity of the substance being handled.

Table 1: Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][2]To prevent skin contact. Gloves should be inspected before use and disposed of as contaminated solid waste after handling.[2]
Eye Protection Safety glasses with side shields or chemical safety goggles.[1][2]To protect eyes from potential splashes and airborne particles.[2]
Body Protection A standard laboratory coat must be worn.[1]To prevent contamination of personal clothing.[1]
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.[3][4]To avoid inhalation of any potential dust or vapors.[1]

In the event of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.[1]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-(Morpholinomethyl)pyrimidin-4-amine requires a systematic approach involving waste identification, segregation, containment, and labeling. Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[1][6]

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of safe chemical disposal. It prevents inadvertent and dangerous chemical reactions within a waste container and facilitates compliant disposal by your institution's environmental health and safety (EHS) office or a licensed contractor.

  • Solid Waste: This stream includes any non-sharp materials contaminated with 2-(Morpholinomethyl)pyrimidin-4-amine, such as:

    • Contaminated gloves, weighing paper, and bench protectors.

    • Used solid-phase extraction (SPE) cartridges or chromatography media.

    • Residual solid compound.

  • Liquid Waste: This stream includes solutions containing 2-(Morpholinomethyl)pyrimidin-4-amine:

    • Reaction mixtures.

    • Solvent rinses of glassware (e.g., from acetone, methanol, dichloromethane).

    • Aqueous solutions.

  • Sharps Waste: Needles, syringes, or broken glassware contaminated with the compound.

Crucial Segregation Logic: Do not mix different waste streams.[7] For liquid waste, it is common practice to segregate halogenated and non-halogenated solvents, as their disposal methods and costs can differ significantly.

Step 2: Container Selection and Management

The integrity of your waste container is paramount to preventing leaks and ensuring safe transport.

  • Compatibility: Choose containers made of a material compatible with the waste. For many organic and aqueous solutions containing this compound, high-density polyethylene (HDPE) or glass bottles are appropriate.[8] Do not use metal containers for potentially corrosive waste.[7]

  • Condition: Containers must be in good condition, free from cracks or leaks, and have a secure, tight-fitting lid.[7] It is often acceptable to reuse empty reagent bottles for waste collection, provided they are compatible and have been properly relabeled.[9]

  • Venting: For waste streams that may generate gas, use a vented cap to prevent pressure buildup.

  • Closure: Keep waste containers closed at all times except when adding waste.[7] This minimizes the release of vapors and prevents spills.[7]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and essential for safety. Every waste container must be labeled as soon as the first drop of waste is added.

Your waste label must include:

  • The words "HAZARDOUS WASTE ".[7]

  • The full chemical name: "2-(Morpholinomethyl)pyrimidin-4-amine ". Avoid using abbreviations or chemical formulas.[10]

  • A complete list of all other constituents in the container, including solvents and their approximate percentages or concentrations.[7][10]

  • The relevant hazard characteristics (e.g., Flammable, Toxic). While specific data for this compound is limited, related pyrimidines can be flammable.[3][11]

Step 4: Accumulation and Storage

Hazardous waste must be stored safely in a designated satellite accumulation area (SAA) within the laboratory, near the point of generation.[9]

  • Location: The SAA should be a secondary containment tray to contain any potential leaks.

  • Segregation: Store containers according to chemical compatibility to prevent dangerous reactions in case of a leak.[7] For instance, keep acidic waste away from basic waste.

  • Inventory: Do not allow waste to accumulate in the lab. Once a container is full, arrange for its transfer to your institution's main hazardous waste storage area.[8]

Step 5: Final Disposal

The final step is the removal and disposal of the waste by trained professionals.

  • Arranging Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[1][4] Complete any required waste pickup forms, ensuring all information is accurate.[7]

  • Method of Disposal: The typical method for this type of chemical waste is high-temperature incineration by a licensed chemical destruction facility.[3][5] This process ensures the complete destruction of the compound.

Part 3: Visualization of the Disposal Workflow

To clarify the decision-making process, the following diagram illustrates the proper disposal path for waste generated during work with 2-(Morpholinomethyl)pyrimidin-4-amine.

G cluster_0 cluster_1 Step 1: Identification & Segregation cluster_2 Step 2 & 3: Containment & Labeling cluster_3 Step 4: Storage cluster_4 Step 5: Final Disposal Waste Waste Generation (2-(Morpholinomethyl)pyrimidin-4-amine) Solid Solid Waste (Gloves, Paper) Waste->Solid Liquid Liquid Waste (Solvents, Solutions) Waste->Liquid Sharps Sharps Waste (Needles, Glassware) Waste->Sharps Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Sharps_Container Puncture-Proof Sharps Container Sharps->Sharps_Container SAA Store in Secondary Containment in Satellite Accumulation Area Solid_Container->SAA Liquid_Container->SAA Sharps_Container->SAA Disposal Arrange Pickup by Licensed Hazardous Waste Contractor SAA->Disposal

Caption: Disposal workflow for 2-(Morpholinomethyl)pyrimidin-4-amine waste.

References

  • Safety Data Sheet - 5044. Chemtron Supply Corporation. [Link]

  • PYRIMIDINE 99% MSDS. Loba Chemie. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Disposal of Chemical Waste. University of St Andrews Safety Office. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Standard Operating Procedure: Hazardous Waste Storage and Disposal. University of Toronto, Department of Chemistry. [Link]

Sources

Definitive Guide to Personal Protective Equipment for Handling 2-(Morpholinomethyl)pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. The compound 2-(Morpholinomethyl)pyrimidin-4-amine, a substituted aminopyrimidine, represents a class of molecules with significant potential in medicinal chemistry. As with any investigational compound where comprehensive toxicological data may be limited, a proactive and stringent approach to safety is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2-(Morpholinomethyl)pyrimidin-4-amine, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our recommendations are grounded in the established safety profiles of structurally analogous compounds, ensuring a cautious and protective operational standard.

Hazard Analysis: An Evidence-Based Approach

Key Potential Hazards Include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: May cause skin irritation or, in some cases, severe burns.[4]

  • Eye Damage/Irritation: Risk of serious eye irritation or irreversible eye damage.[4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][4]

Given these potential risks, all handling of 2-(Morpholinomethyl)pyrimidin-4-amine should be conducted with the assumption that the compound is hazardous.

The Core of Protection: Engineering and Administrative Controls

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:

  • Engineering Controls: All manipulations of solid 2-(Morpholinomethyl)pyrimidin-4-amine or its concentrated solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[5] The availability of an eyewash station and a safety shower in the immediate vicinity is mandatory.[6]

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. All researchers must be thoroughly familiar with the handling procedures and emergency protocols outlined in this guide.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be tailored to the specific laboratory operation being performed. The following table summarizes the minimum required PPE for various tasks.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Tightly-fitting safety goggles with side shields or a face shield.[7]Double-gloving with nitrile gloves.Full-length lab coat with tight cuffs.N95 respirator or higher, especially for larger quantities.
Solution Preparation Tightly-fitting safety goggles with side shields or a face shield.[7]Double-gloving with nitrile gloves.Full-length lab coat with tight cuffs.Not typically required if performed in a fume hood.
Reaction Work-up and Purification Tightly-fitting safety goggles with side shields or a face shield.[7]Double-gloving with nitrile gloves.Full-length lab coat with tight cuffs.Not typically required if performed in a fume hood.
Large-Scale Operations (>10g) Face shield over safety goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.A respirator with an appropriate chemical cartridge is recommended.
Spill Cleanup Face shield over safety goggles.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant suit or coveralls.[1]Respirator with a chemical cartridge suitable for organic vapors and particulates.
Step-by-Step PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting and using PPE when handling 2-(Morpholinomethyl)pyrimidin-4-amine.

PPE_Workflow cluster_planning Planning Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal start Start: Plan to Handle 2-(Morpholinomethyl)pyrimidin-4-amine review_sds Review this Guide and SDSs of Analogous Compounds start->review_sds assess_task Assess Task (e.g., Weighing, Solution Prep) select_eye Select Eye Protection: Goggles or Face Shield assess_task->select_eye select_gloves Select Hand Protection: Double Nitrile Gloves assess_task->select_gloves select_body Select Body Protection: Lab Coat assess_task->select_body select_resp Assess Need for Respiratory Protection assess_task->select_resp review_sds->assess_task don_ppe Don PPE Correctly select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe respirator_needed Select N95 or Higher Respirator select_resp->respirator_needed Yes no_respirator Work in Fume Hood select_resp->no_respirator No respirator_needed->don_ppe no_respirator->don_ppe conduct_work Conduct Work in Designated Area (Fume Hood) don_ppe->conduct_work doff_ppe Doff PPE Correctly (Avoid Contamination) conduct_work->doff_ppe dispose_chem Dispose of Chemical Waste According to Protocol conduct_work->dispose_chem dispose_ppe Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose_ppe end End of Procedure dispose_ppe->end dispose_chem->end

Caption: Workflow for PPE Selection and Use.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7] Remove all contaminated clothing while continuing to flush. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

  • Spill: Evacuate the area. Wear the appropriate PPE as outlined in the table above. For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite). For large spills, contact your institution's environmental health and safety department. Do not allow the material to enter drains or waterways.[7]

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing 2-(Morpholinomethyl)pyrimidin-4-amine, including contaminated PPE, must be treated as hazardous waste.

  • Chemical Waste: Collect all residual solids and solutions in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Materials: All disposable PPE (gloves, lab coats, etc.) that has come into contact with the compound must be disposed of in a designated hazardous waste container.

  • Disposal Method: All waste must be disposed of through a licensed chemical waste disposal company.[1] Controlled incineration with flue gas scrubbing is a common method for such compounds.[7] Under no circumstances should this material be disposed of down the drain.[7]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 2-(Morpholinomethyl)pyrimidin-4-amine, ensuring both personal safety and the integrity of their research.

References

  • 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem. Available at: [Link]

  • 2-Amino-4-morpholin-4-yl-pyrimidine | C8H12N4O | CID 459824 - PubChem. Available at: [Link]

  • Material Safety Data Sheet - 2-Aminopyrimidine, 99% - Cole-Parmer. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.